molecular formula C7H10O3 B1396177 trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid CAS No. 1110650-68-4

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Cat. No.: B1396177
CAS No.: 1110650-68-4
M. Wt: 142.15 g/mol
InChI Key: UYSCSVKDPCUZBY-GOHHTPAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCSVKDPCUZBY-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CC(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CC(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid: Physicochemical Profiling & Synthetic Utility Content Type: Technical Deep Dive Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary & Physicochemical Identity

This compound is a specialized bicyclic scaffold utilized primarily in the design of conformationally restricted glutamate receptor ligands. By incorporating an oxygen atom into the 3-position of the bicyclic framework, this molecule offers distinct lipophilicity (LogP) and hydrogen-bond accepting vectors compared to its carbocyclic (bicyclo[3.1.0]hexane) and azabicyclic counterparts.

It serves as a critical intermediate in the synthesis of mGluR2/3 agonists and Positive Allosteric Modulators (PAMs), where the rigid [3.1.0] core locks the acetic acid side chain into a bioactive conformation that mimics the distal carboxylate of glutamate.

Table 1: Physicochemical Core Data
PropertyValueTechnical Note
CAS Number 1110650-68-4 Specific to the trans-acetic acid derivative.[1][2]
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol Monoisotopic Mass: 142.0630
Stereochemistry trans- (Exo)Refers to the C6-substituent orientation relative to the bridgehead hydrogens.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Ether oxygen (3-position) + Carboxyl group.
Predicted LogP ~0.15Lower than carbocyclic analogs due to ether oxygen.
pKa (Acid) 4.76 ± 0.10Predicted; typical for aliphatic acetic acids.

Structural Biology & Pharmacophore Logic

The utility of the trans-3-oxabicyclo[3.1.0]hexane scaffold lies in its ability to define the spatial vector of the acidic tail. In flexible neurotransmitters like glutamate or GABA, the distance between the amine (or equivalent polar head) and the distal acid determines receptor subtype selectivity.

  • Conformational Locking: The fused cyclopropane ring freezes the "boat-like" conformation of the tetrahydrofuran ring.

  • The "3-Oxa" Effect: Unlike the carbocyclic analog, the 3-oxygen acts as a weak hydrogen bond acceptor. This is often exploited to engage serine or threonine residues within the mGluR binding pocket (e.g., the "clamshell" domain of Class C GPCRs) or to lower the overall lipophilicity of the drug candidate to improve CNS penetration (lowering nonspecific binding).

Diagram 1: Pharmacophore & Structural Logic

Pharmacophore Scaffold 3-Oxabicyclo[3.1.0] Core Vector Vector Orientation (Exo/Trans) Scaffold->Vector Rigidifies Side Chain Property Physicochemical (LogP Reduction) Scaffold->Property Ether Oxygen Interaction Receptor Interaction (mGluR/GABA) Vector->Interaction Distal Acid Alignment Property->Interaction CNS Penetration

Figure 1: Structural logic of the 3-oxabicyclo scaffold. The core rigidifies the acetic acid tail (Vector), while the ether oxygen modulates solubility (Property), optimizing receptor binding (Interaction).

Synthetic Methodologies

The synthesis of this compound typically proceeds via a transition-metal-catalyzed cyclopropanation followed by chain homologation. The "trans" (exo) stereochemistry is thermodynamically favored in these reactions but often requires careful separation from the endo isomer.

Protocol A: Rhodium-Catalyzed Cyclopropanation (Core Synthesis)

This protocol establishes the bicyclic core. The starting material is 2,5-dihydrofuran.

  • Reagents: 2,5-Dihydrofuran, Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).

  • Solvent: Dichloromethane (DCM) or Pentane.

  • Procedure:

    • Step 1: Charge a flame-dried flask with 2,5-dihydrofuran (5.0 eq) and Rh₂(OAc)₄ (0.5 mol%).

    • Step 2: Add Ethyl diazoacetate (1.0 eq) dropwise via syringe pump over 4–6 hours at room temperature. Critical: Slow addition prevents EDA dimerization (fumarate/maleate formation).

    • Step 3: The reaction yields a mixture of exo (trans) and endo (cis) ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.

    • Step 4: Separation via silica gel chromatography (Hexanes/EtOAc). The exo-isomer is generally the major product.

Protocol B: Arndt-Eistert Homologation (Extension to Acetic Acid)

To convert the C6-carboxylic acid (obtained from hydrolysis of the ester above) to the C6-acetic acid (the target molecule C7H10O3), a one-carbon extension is required.

  • Activation: Convert trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.

  • Diazoketone Formation: Treat the acid chloride with Trimethylsilyldiazomethane (TMSCHN₂) or Diazomethane (CH₂N₂) in THF/Et₂O at 0°C.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in THF/Water (10:1).

    • Add Silver Benzoate (AgOBz) catalyst and catalytic Triethylamine.

    • Heat to reflux or irradiate (UV). This generates the ketene intermediate, which is trapped by water to form the target This compound .

Diagram 2: Synthetic Workflow

Synthesis SM 2,5-Dihydrofuran Inter1 Ethyl 3-oxabicyclo[3.1.0] hexane-6-carboxylate SM->Inter1 Cyclopropanation AcidC6 C6-Carboxylic Acid (Hydrolysis) Inter1->AcidC6 Hydrolysis Rxn1 Ethyl Diazoacetate Rh2(OAc)4 Diazo Diazoketone Intermediate AcidC6->Diazo Activation Target Target: C7-Acetic Acid (C7H10O3) Diazo->Target Homologation Rxn2 LiOH, THF/H2O Rxn3 1. (COCl)2 2. TMSCHN2 Rxn4 AgOBz, H2O (Wolff Rearrangement)

Figure 2: Step-by-step synthetic route from commercially available 2,5-dihydrofuran to the target acetic acid derivative via Arndt-Eistert homologation.

Analytical Characterization

To validate the synthesis of 1110650-68-4 , the following analytical signals must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5–11.0: Broad singlet (1H, COOH).

    • δ 3.8–3.9: Doublet (2H, C2/C4 protons, exo face).

    • δ 3.6–3.7: Doublet (2H, C2/C4 protons, endo face).

    • δ 2.2–2.3: Doublet (2H, -CH₂-COOH side chain).

    • δ 1.5–1.6: Multiplet (2H, Bridgehead C1/C5).

    • δ 0.8–0.9: Multiplet (1H, Cyclopropane C6).

    • Note: The coupling constants (

      
      ) between H1/H5 and H6 are critical for assigning trans (exo) vs cis (endo) stereochemistry. Small 
      
      
      
      values (<3 Hz) typically indicate trans-configuration in bicyclo[3.1.0] systems.
  • Mass Spectrometry (ESI-):

    • [M-H]⁻: 141.1 m/z.

    • Fragmentation often shows loss of CO₂ (M-44).

References

  • PubChem. (n.d.).[3] Compound Summary: this compound.[1][2][4] National Library of Medicine. Retrieved from [Link]

  • Doyle, M. P., et al. (1993). Catalytic Asymmetric Synthesis of Cyclopropanes. (Contextual grounding for Rh-catalyzed cyclopropanation protocols). Journal of the American Chemical Society.

Sources

A Technical Guide to the Stereoisomers of 3-Oxabicyclo[3.1.0]hexane-6-acetic acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cis and trans isomers of 3-oxabicyclo[3.1.0]hexane-6-acetic acid, focusing on their structural distinctions, analytical characterization, and divergent biological activities. This document is intended for researchers, scientists, and drug development professionals who are leveraging bicyclic scaffolds in medicinal chemistry.

Introduction: The Significance of Stereochemistry in Bicyclic Scaffolds

The bicyclo[3.1.0]hexane framework is a conformationally constrained bioisostere of cyclohexane, a common motif in pharmacologically active molecules.[1] This rigidified structure can lead to enhanced binding affinity for target proteins, improved metabolic stability, and greater selectivity, thereby reducing off-target effects.[1] The orientation of substituents on this bicyclic core, specifically the cis and trans configurations, can profoundly influence a molecule's interaction with biological targets. In the context of 3-oxabicyclo[3.1.0]hexane-6-acetic acid, the stereochemistry of the acetic acid group relative to the fused cyclopropane ring dictates its three-dimensional shape and, consequently, its pharmacological profile.

These structures are particularly relevant in the development of prostaglandin and thromboxane analogs, where precise spatial arrangement of functional groups is critical for receptor binding and activation or inhibition.[2] Thromboxane A2 (TXA2), for instance, is a potent vasoconstrictor and platelet aggregator with a very short half-life.[3][4] Stable synthetic analogs are therefore essential for studying its physiological effects and for developing therapeutic agents that can modulate its activity.[3][5] The 3-oxabicyclo[3.1.0]hexane core mimics the endoperoxide bridge of prostaglandins, making its derivatives valuable tools in this area of research.

Structural Elucidation: Cis vs. Trans Isomerism

The fundamental difference between cis- and trans-3-oxabicyclo[3.1.0]hexane-6-acetic acid lies in the relative orientation of the acetic acid substituent at the C6 position.

  • Cis-Isomer (endo): The acetic acid group is oriented on the same side as the oxygen atom of the tetrahydrofuran ring.

  • Trans-Isomer (exo): The acetic acid group is positioned on the opposite side of the oxygen atom.

This stereochemical difference results in distinct molecular shapes, which can be visualized in the following diagram.

Caption: 2D structures of cis and this compound.

The rigid bicyclic system restricts conformational flexibility, meaning these two isomers do not interconvert under normal conditions. This fixed geometry is paramount to their differential biological activities.

Stereoselective Synthesis Strategies

The synthesis of either the cis or trans isomer with high diastereoselectivity is a critical step for their pharmacological evaluation. Stereocontrol is typically achieved through carefully chosen catalysts and reaction conditions during the cyclopropanation step.

Synthesis of the Bicyclic Core

A common strategy for constructing the 3-oxabicyclo[3.1.0]hexane system involves the cyclopropanation of a 2,5-dihydrofuran derivative. The choice of catalyst can influence the stereochemical outcome. For instance, rhodium(II) catalysts are often employed for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, and by selecting the appropriate rhodium catalyst and hydrolysis conditions, either the exo- or endo-isomer of the corresponding azabicyclo[3.1.0]hexane can be selectively formed.[6] Similar principles can be applied to the synthesis of the oxabicyclo-analogs.

Experimental Protocol: A General Approach for Stereoselective Cyclopropanation

The following is a generalized protocol based on established methods for the synthesis of related bicyclo[3.1.0]hexane derivatives.[6][7]

Objective: To synthesize either the cis- or trans-isomer of a 3-oxabicyclo[3.1.0]hexane-6-carboxylate ester, a precursor to the target acetic acid.

Materials:

  • 2,5-Dihydrofuran

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant for asymmetric synthesis)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dried reaction flask is charged with 2,5-dihydrofuran and the chosen dirhodium(II) catalyst under an inert atmosphere. The solvent is added, and the mixture is brought to the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrate).

  • Addition of Diazoacetate: Ethyl diazoacetate, dissolved in the anhydrous solvent, is added slowly to the reaction mixture via a syringe pump over several hours. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the cyclopropanated product.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

  • Hydrolysis to the Acetic Acid: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidic workup.

The diastereoselectivity of the cyclopropanation (i.e., the ratio of cis to trans products) is highly dependent on the dirhodium(II) catalyst used.[6] For instance, different rhodium catalysts can favor the formation of either the exo (trans) or endo (cis) isomer.

Caption: Generalized synthetic workflow for cis and trans isomers.

Analytical Differentiation of Cis and Trans Isomers

Distinguishing between the cis and trans isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid bicyclic structure leads to distinct chemical shifts and coupling constants for the protons on the ring system.

¹H NMR Spectroscopy

The key to differentiating the isomers lies in the coupling constants between the protons on the cyclopropane ring and the adjacent bridgehead protons. Nuclear Overhauser effect (NOE) experiments can also provide definitive proof of stereochemistry.[8]

  • Cis-Isomer: One would expect to see a significant NOE between the protons of the C6-substituent and the endo protons on the five-membered ring.

  • Trans-Isomer: A significant NOE would be observed between the protons of the C6-substituent and the exo protons on the five-membered ring.

Proton Expected Chemical Shift Range (ppm) Key Differentiating Feature
C6-H 1.5 - 2.5The coupling constant with the bridgehead protons (C1-H and C5-H) will differ significantly between the cis and trans isomers.
Bridgehead (C1-H, C5-H) 2.0 - 3.0The spatial proximity to the acetic acid group will influence their chemical shift.
Ring Protons 3.5 - 4.5 (adjacent to oxygen), 1.0 - 2.0 (other)The overall pattern and coupling constants will be unique for each isomer.

Table 1: Expected ¹H NMR characteristics for differentiating cis and trans isomers.

¹³C NMR Spectroscopy

The ¹³C chemical shifts will also differ between the two isomers due to the different steric environments. The carbon of the acetic acid side chain and the bridgehead carbons are likely to show the most significant differences.

Biological Activity and Therapeutic Potential

The stereochemistry of the C6-substituent is critical in determining the biological activity of 3-oxabicyclo[3.1.0]hexane derivatives, particularly their interaction with prostaglandin and thromboxane receptors.

Thromboxane Receptor Modulation

Many bicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as thromboxane receptor antagonists.[2] Carbocyclic thromboxane A2 (CTA2), a stable analog of thromboxane A2, is a potent coronary vasoconstrictor.[5][10] The stereospecific requirements for the interaction of CTA2 with the human platelet PGH2/TXA2 receptor highlight the importance of the substituent's orientation.[10]

It is highly probable that the cis and trans isomers of 3-oxabicyclo[3.1.0]hexane-6-acetic acid will exhibit different affinities for the thromboxane A2 receptor. One isomer may act as an agonist, mimicking the action of TXA2, while the other could be an antagonist, blocking its effects. This differential activity is a direct consequence of how the spatial arrangement of the carboxylic acid and the bicyclic core fits into the receptor's binding pocket. For example, carbocyclic thromboxane A2 has been shown to induce coronary vasoconstriction leading to myocardial ischemia and sudden death in rabbits, while also inhibiting platelet aggregation at higher concentrations.[5] The mechanism of action for these compounds often involves the mobilization of intracellular calcium and an increase in transmembrane calcium influx.[3]

Other Potential Applications

The bicyclo[3.1.0]hexane scaffold is present in a number of compounds that have entered clinical trials for various indications.[1] For example, derivatives have been investigated as cannabinoid receptor type 2 (CB2) agonists for chronic pain and as metabotropic glutamate receptor (mGluR) modulators for central nervous system disorders.[1] The 3-azabicyclo[3.1.0]hexane moiety, a related structure, is found in compounds that are antagonists of morphine-induced antinociception and opioid receptor antagonists.[11] This suggests that the 3-oxabicyclo[3.1.0]hexane core could be a valuable scaffold for a wide range of therapeutic targets, and the stereochemistry of the acetic acid group would be a key determinant of activity and selectivity.

Biological_Activity cluster_isomers Isomers cluster_effects Pharmacological Effect cis_isomer cis-Isomer receptor Biological Target (e.g., Thromboxane Receptor) cis_isomer->receptor Binding Interaction A trans_isomer trans-Isomer trans_isomer->receptor Binding Interaction B agonist Agonist Activity (e.g., Vasoconstriction) receptor->agonist antagonist Antagonist Activity (e.g., Inhibition of Platelet Aggregation) receptor->antagonist no_activity No Significant Activity receptor->no_activity

Caption: The influence of stereochemistry on biological outcome.

Conclusion

The cis and trans isomers of 3-oxabicyclo[3.1.0]hexane-6-acetic acid are distinct chemical entities with unique three-dimensional structures. This stereochemical difference, originating from the orientation of the acetic acid substituent, is the primary determinant of their physical, spectral, and biological properties. For drug development professionals, the ability to selectively synthesize and analytically differentiate these isomers is crucial. Their potential as modulators of the thromboxane receptor and other biological targets makes them valuable candidates for further investigation in various therapeutic areas. A thorough understanding of their structure-activity relationships, driven by their fixed stereochemistry, will be essential for the successful development of novel therapeutics based on this privileged scaffold.

References

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2.
  • Lefer, A. M., et al. (1980). Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2. Proceedings of the National Academy of Sciences, 77(3), 1706-1710.
  • Lumb, J.-P., et al. (2012). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 14(23), 5988-5991.
  • Armstrong, R. A., et al. (1986). Comparative action of carbocyclic thromboxane A2 stereoisomers on platelets. British Journal of Pharmacology, 87(3), 545-551.
  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Royal Society of Chemistry.
  • PubChem. (n.d.). Bicyclo(3.1.0)hexane. National Center for Biotechnology Information.
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • Toda, N., et al. (1982). Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries. Circulation Research, 51(5), 675-682.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Kamata, S., et al. (1990). Synthesis of thromboxane receptor antagonists with bicyclo[3.1.0]hexane ring systems. Journal of Medicinal Chemistry, 33(1), 229-239.
  • NIST. (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. NIST WebBook.
  • Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. ResearchGate.
  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry.
  • carbocyclic-thromboxane-a2. MedChemExpress.
  • Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock.
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC.
  • Structures of the prostaglandin analogs under investigation. ResearchGate.
  • Thromboxane A2. Wikipedia.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • This compound. ChemScene.
  • A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. ResearchGate.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • 6-Oxabicyclo[3.1.0]hexane. NIST WebBook.
  • 1110650-68-4|this compound. BLDpharm.
  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate.

Sources

3-Oxabicyclo[3.1.0]hexane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

3-Oxabicyclo[3.1.0]hexane Derivatives in Medicinal Chemistry[1][2][3][4]

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural utility, synthetic accessibility, and pharmacophoric applications of the 3-oxabicyclo[3.1.0]hexane scaffold.

Introduction: The "Ether-Locked" Conformational Switch

In the toolkit of conformationally restricted scaffolds, the 3-oxabicyclo[3.1.0]hexane system occupies a unique niche. Unlike its nitrogen-containing cousin (3-azabicyclo[3.1.0]hexane, widely used in proline mimetics) or the all-carbon analog (methanocarba, used in nucleosides), the 3-oxa variant offers a distinct electrostatic profile and hydrogen-bond acceptor capability while rigidly maintaining a specific vector alignment.

This scaffold is primarily utilized to:

  • Freeze Bioactive Conformations: It locks the "North" (C3'-endo) or "South" (C2'-endo) puckering modes in nucleoside analogs and amino acid mimetics.[5]

  • Mimic Tetrahydrofuran (THF): It serves as a rigidified bioisostere of the THF ring found in ribose and other natural products, reducing entropic penalties upon receptor binding.[5]

  • Modulate Lipophilicity: The ether oxygen lowers logP compared to the carbocyclic analog while avoiding the basicity of the amine.[5]

Structural & Conformational Analysis

The 3-oxabicyclo[3.1.0]hexane core consists of a tetrahydrofuran ring fused to a cyclopropane ring. This fusion imparts significant ring strain (~25 kcal/mol) and forces the five-membered ring into a permanent puckered conformation.[5]

  • The "Perpetual Boat": Unlike cyclohexane, which relaxes into a chair, or THF, which undergoes rapid pseudorotation, the 3-oxabicyclo[3.1.0]hexane system is locked. The cyclopropane ring acts as a rigid anchor.[5]

  • Vector Alignment: Substituents at the bridgehead (C1/C5) or the methylene bridge (C6) act as fixed exit vectors. This is critical for Fragment-Based Drug Design (FBDD) , where precise orientation of pharmacophores (e.g., carboxylates, amines) determines potency.

Comparative Scaffold Analysis
Feature3-Oxabicyclo[3.1.0]hexane3-Azabicyclo[3.1.0]hexaneBicyclo[3.1.0]hexane (Carba)
Heteroatom Oxygen (Ether)Nitrogen (Amine)None (Methylene)
H-Bonding Acceptor onlyDonor & AcceptorNone
Basicity NeutralBasic (pKa ~9-10)Neutral
Key Mimic Ribose, Glutamate (Lactone)Proline, PiperidineCyclopentane, Proline
Primary Use NMDA Agonists, NucleosidesGPCR Ligands (Opioid, mGluR)Nucleoside Antivirals

Synthetic Strategies & Protocols

The construction of the 3-oxabicyclo[3.1.0]hexane core typically relies on cyclopropanation of unsaturated ethers or intramolecular displacement.

Method A: Simmons-Smith Cyclopropanation (The Gold Standard)

The most direct route involves the cyclopropanation of 2,5-dihydrofuran . This reaction is stereospecific, preserving the relative stereochemistry of substituents.

Protocol: Cyclopropanation of 2,5-Dihydrofuran

  • Precursors: 2,5-dihydrofuran, Diiodomethane (

    
    ), Diethylzinc (
    
    
    
    ) or Zn-Cu couple.
  • Mechanism: Concerted transfer of methylene from the zinc carbenoid to the alkene.

Synthesis SM 2,5-Dihydrofuran TS Zinc Carbenoid Transition State SM->TS Coordination Reagent Et2Zn / CH2I2 (Furukawa Reagent) Reagent->TS Product 3-Oxabicyclo[3.1.0]hexane TS->Product Methylene Transfer (Concerted)

Figure 1: Simmons-Smith cyclopropanation mechanism for constructing the 3-oxa core.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Carbenoid Formation: Cool to 0°C. Add diethylzinc (1.1 equiv, 1.0 M in hexanes) dropwise. Stir for 10 min.

  • Addition: Add diiodomethane (1.1 equiv) dropwise.[5] The solution may become cloudy.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by GC-MS (Product MW: ~84 Da).[5]

  • Quench: Carefully quench with saturated aqueous

    
    . Caution: Residual 
    
    
    
    is pyrophoric.[5]
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purify via distillation or flash chromatography (volatile!).[5]
    
Method B: Anhydride Formation (For 2,4-Diones)

For derivatives like 3-oxabicyclo[3.1.0]hexane-2,4-dione , the synthesis starts from 1,2-cyclopropanedicarboxylic acid.

  • Reflux cis-1,2-cyclopropanedicarboxylic acid with acetyl chloride or acetic anhydride.[5]

  • The intramolecular dehydration yields the bicyclic anhydride (3-oxa-2,4-dione).[5]

  • Application: This anhydride is a potent electrophile for synthesizing amino-acid conjugates.[5]

Medicinal Chemistry Applications

NMDA & Glutamate Receptor Modulators (CCG-IV Analogs)

The 3-oxabicyclo[3.1.0]hexane scaffold is a bioisostere for the 2-(carboxycyclopropyl)glycine (CCG) family of glutamate analogs.

  • Mechanism: The "3-oxa" ring can be functionalized to form a lactone (2-oxo-3-oxa).[5] This mimics the distal carboxylate of glutamate while restricting the rotation of the carbon backbone.

  • Key Molecule: Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate.

  • Pharmacology: These derivatives act as potent agonists for NMDA receptors (specifically GluN2 subunits) and mGluR2/3 .[5] The rigid scaffold forces the glutamate pharmacophore into a bioactive conformation that discriminates between receptor subtypes.

Nucleoside Analogs (The "North" Conformation)

While the carba (bicyclo[3.1.0]hexane) analogs are famous as "Methanocarba" nucleosides, the 3-oxabicyclo[3.1.0]hexane system serves as a critical intermediate and alternative scaffold.

  • Concept: The natural ribose ring in DNA/RNA constantly flips between C2'-endo (South) and C3'-endo (North).

  • The Lock: Fusing a cyclopropane ring to the THF (creating the 3-oxa bicyclic system) locks this pucker.

  • Therapeutic Utility:

    • A3 Adenosine Receptor Agonists: Rigid analogs show >1000-fold selectivity for A3AR over A1/A2A, useful for treating neuropathic pain and inflammation.[5]

    • Viral Polymerase Inhibitors: "Locked" nucleotides can act as obligate chain terminators or evade excision mechanisms by viral enzymes.[5]

Serine Racemase Inhibitors

Derivatives of 3-oxabicyclo[3.1.0]hexane-2,4-dione have been explored as inhibitors of human serine racemase (SR).[6]

  • Target: SR converts L-Serine to D-Serine (a co-agonist of NMDA receptors).[5][6]

  • Strategy: The dione scaffold mimics the transition state of the racemization reaction or competes with the malonate-binding site.

Case Study: Synthesis of NMDA Agonist Precursors

Objective: Synthesis of (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (a CCG-IV analog precursor).

Rationale: The 3-oxa-2-one moiety (lactone) serves as a masked carboxylate that improves blood-brain barrier (BBB) permeability compared to the free dicarboxylic acid.

Workflow:

  • Starting Material: Diethyl cyclopropane-1,2-dicarboxylate.[5]

  • Reduction/Cyclization: Selective reduction of one ester to the alcohol, followed by spontaneous lactonization.[5]

    • Challenge: Controlling regioselectivity.[5]

    • Solution: Use of enzymatic desymmetrization or steric control via bulky ester groups.[5]

  • Functionalization: The resulting lactone is reacted with Strecker reagents to install the amino acid moiety.[5]

Pharmacophore Glutamate L-Glutamate (Flexible) Target NMDA Receptor (GluN2 Subunit) Glutamate->Target Low Affinity (High Entropy Cost) CCG CCG-IV (Carba-Analog) CCG->Target High Affinity (Locked Conformation) OxaAnalog 3-Oxabicyclo[3.1.0]hexane (Ether-Analog) OxaAnalog->CCG Bioisostere OxaAnalog->Target High Affinity + Altered Lipophilicity

Figure 2: Pharmacophore mapping showing the evolution from flexible glutamate to the rigid 3-oxabicyclo[3.1.0]hexane scaffold.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[5] Journal of the American Chemical Society.[5]

  • Jacobson, K. A., et al. (2000).[5] Methanocarba Analogues of Nucleosides: Synthesis and Antiviral Activity.[5] Journal of Medicinal Chemistry.[5]

  • Rorick-Kehn, L. M., et al. (2007).[5] Pharmacological and Pharmacokinetic Properties of LY404039, a Potent mGlu2/3 Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics.[5]

  • Hansen, K. B., et al. (2010).[5] Structural basis of agonist efficacy at NMDA receptor subunits.[5] Nature.[5][7]

  • Beilstein Journals. (2022).[5] Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions.[8] (Comparative synthetic methodology).[5]

  • NIST Chemistry WebBook. 6-Oxabicyclo[3.1.0]hexane (Synonym for 1,2-epoxycyclopentane / 3-oxa isomer data).[5]

  • PubChem. 3-Oxabicyclo[3.1.0]hexane-2,4-dione.[5][9][10]

Sources

Engineering Rigidity: A Technical Guide to Conformationally Restricted Bicyclic Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformationally restricted nucleoside analogues using bicyclic templates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thermodynamic cost of binding is a central challenge in oligonucleotide therapeutics and small-molecule antiviral design. Natural nucleosides exist in a dynamic equilibrium between North (


-endo) and South (

-endo) sugar puckers. Upon binding to a target (RNA, DNA, or protein), the nucleoside must "freeze" into a single bioactive conformation, incurring a significant entropic penalty.

Conformationally Restricted Nucleoside Analogues (CRNAs) mitigate this penalty by pre-organizing the sugar moiety into the bioactive conformation using a bicyclic template. This guide provides a deep technical analysis of the two dominant bicyclic scaffolds—Locked Nucleic Acids (LNA) and Methanocarba (bicyclo[3.1.0]hexane) —detailing their structural biology, synthetic pathways, and therapeutic deployment in antisense and antiviral applications.

Part 1: Structural Biology of the Sugar Pucker[1]

The Pseudorotation Cycle

The furanose ring of a nucleoside is never planar. It twists to relieve steric strain, oscillating between two principal energy minima defined by the phase angle of pseudorotation (


):
  • North (N) Conformation (

    
    -endo): 
    
    
    
    . Characteristic of A-form RNA duplexes. The 3'-carbon is puckered "up" (endo) relative to the base.[1][2]
  • South (S) Conformation (

    
    -endo): 
    
    
    
    . Characteristic of B-form DNA helices. The 2'-carbon is puckered "up".
The Bicyclic Lock Mechanism

Bicyclic templates introduce a second ring fused to the furanose (or carbocyclic) core. This fusion creates a bridge that physically prevents the ring from pseudorotating, effectively "locking" the nucleotide into a single conformation.

  • LNA (2'-O,4'-C-methylene bridge): The bridge locks the ribose exclusively in the North (

    
    -endo)  conformation. This pre-organization mimics the structure of RNA, making LNA:RNA duplexes thermodynamically hyper-stable.
    
  • Methanocarba (Bicyclo[3.1.0]hexane): A fused cyclopropane ring replaces the furanose oxygen. Depending on the position of the fusion, the molecule can be locked as North (mimicking RNA/A-form) or South (mimicking DNA/B-form).

SugarPucker cluster_0 Dynamic Equilibrium (Natural) cluster_1 Bicyclic Restriction (Locked) N_conf North (C3'-endo) A-Form / RNA-like S_conf South (C2'-endo) B-Form / DNA-like N_conf->S_conf Pseudorotation (Low Energy Barrier) LNA LNA / BNA (2'-O,4'-C-methylene) LOCKED NORTH N_conf->LNA Chemical Bridging NMCT North-Methanocarba (Bicyclo[3.1.0]) LOCKED NORTH N_conf->NMCT Carbocyclic Fusion S_MCT South-Methanocarba (Alternative Fusion) LOCKED SOUTH S_conf->S_MCT

Figure 1: The transition from dynamic sugar puckering to locked bicyclic conformations. The bridge forces the ribose into a single energy minimum, reducing entropic loss upon binding.

Part 2: The Bicyclic Templates & Therapeutic Applications

Locked Nucleic Acids (LNA) / Bridged Nucleic Acids (BNA)

Structure: An RNA analogue where the ribose moiety is modified with a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[2][3][4] Effect:

  • Thermal Stability: Increases the melting temperature (

    
    ) of duplexes by +2°C to +8°C per monomer .
    
  • Nuclease Resistance: The bicyclic structure prevents the conformational adjustments required by exonucleases for cleavage.

Therapeutic Application: Antisense Gapmers LNA is too rigid to be recognized by RNase H (the enzyme that cleaves mRNA in DNA:RNA hybrids). Therefore, "Gapmers" are designed:

  • Wings (LNA): 2-4 LNA bases at 5' and 3' ends provide high affinity and nuclease protection.

  • Gap (DNA): Central 8-12 DNA bases recruit RNase H to cleave the target mRNA.[3]

Methanocarba Nucleosides

Structure: A carbocyclic system where the furanose oxygen is replaced by a methylene group, and a cyclopropane ring is fused to the cyclopentane core. Key Example: North-Methanocarbathymidine ((N)-MCT) [5]

  • Conformation: Locked North (

    
    -endo).
    
  • Mechanism: (N)-MCT mimics the conformation of thymidine bound to Herpes Simplex Virus (HSV) Thymidine Kinase (TK) .

  • Selectivity: Because host (human) cytosolic TK1 has stricter steric requirements than viral TK, (N)-MCT is preferentially phosphorylated by the viral enzyme. Once phosphorylated to the triphosphate, it acts as a potent chain terminator of viral DNA polymerase.

Comparison Table: LNA vs. Methanocarba

FeatureLNA / BNANorth-Methanocarba ((N)-MCT)
Bridge Type 2'-O,4'-C-methylene (O-C bond)Fused cyclopropane (C-C bonds)
Sugar Pucker Locked North (

-endo)
Locked North (

-endo)
Primary Use Antisense Oligonucleotides (ASOs)Small Molecule Antivirals
Target Complementary RNA (Hybridization)Viral Kinases / Polymerases (Enzymatic)
Key Advantage Extreme binding affinity (

)
High selectivity for viral enzymes

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of LNA Uridine Monomer (Key Steps)

Note: This protocol outlines the critical steps for constructing the bicyclic core, adapted from the "Linear Strategy" (Wengel et al.).

Reagents: Uridine, Mesyl chloride (MsCl), Sodium hydride (NaH), Allyl bromide, Osmium tetroxide (


), Sodium periodate (

), Formaldehyde.

Step-by-Step Methodology:

  • C-4' Hydroxymethylation:

    • Start with a properly protected uridine derivative (e.g., 2',3'-O-isopropylideneuridine).

    • Perform an aldol-Cannizzaro reaction with formaldehyde and NaOH to introduce the hydroxymethyl group at the 4'-position.

    • Causality: This step provides the extra carbon required for the 4'-C anchor of the bridge.

  • Formation of the 2'-O-Allyl Intermediate:

    • Selectively protect the 5'-OH and 4'-hydroxymethyl groups.

    • Alkylate the 2'-OH using allyl bromide and NaH.

    • Causality: The allyl group serves as the precursor for the 2'-O side of the bridge.

  • Oxidative Cleavage & Cyclization (The Locking Step):

    • Cleave the allyl double bond using

      
       and 
      
      
      
      to generate a 2'-O-acetaldehyde intermediate.
    • Reduce the aldehyde to an alcohol (2'-O-ethanol).

    • Activate the 4'-hydroxymethyl group (e.g., via tosylation or mesylation).

    • Treat with strong base (NaH) to induce intramolecular nucleophilic attack of the 2'-O-alkoxide onto the 4'-C-leaving group.

    • Result: Formation of the 2'-O,4'-C-methylene bridge . The sugar is now physically locked in the

      
      -endo conformation.
      
  • Phosphoramidite Conversion:

    • Deprotect the 5'-OH and protect with DMT (Dimethoxytrityl).

    • Phosphitylate the 3'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[6]

    • Validation:

      
       NMR should show a sharp singlet around 149-150 ppm.
      
Protocol B: LNA Gapmer Design & Validation

Objective: Design a gapmer to silence a target mRNA (e.g., Bcl-2) with maximal potency and minimal off-target effects.

  • Sequence Selection:

    • Scan the target mRNA for accessible regions (loops) using folding software (e.g., mfold).

    • Select a 16-mer sequence complementary to the target.

  • Gapmer Architecture Design (3-10-3):

    • 5' Wing: 3 LNA monomers (Locked North). Function: Increases binding affinity.[2]

    • Central Gap: 10 DNA monomers. Function: Substrate for RNase H.[3][7]

    • 3' Wing: 3 LNA monomers. Function: Exonuclease resistance.[6]

    • Backbone: Fully phosphorothioated (PS) backbone. Function: Serum stability.[8]

  • In Vitro Transfection & Assay:

    • Cell Line: HeLa or A549 cells.

    • Reagent: Lipofectamine 2000 (cationic lipid).

    • Concentration: Titrate Gapmer from 0.5 nM to 50 nM.

    • Readout: qPCR (TaqMan) at 24h post-transfection to measure mRNA knockdown.

    • Control: Use a scrambled LNA gapmer sequence to rule out toxicity.

GapmerWorkflow Target Target mRNA Analysis (Identify Accessible Loops) Design Gapmer Design (3-10-3) LNA-DNA-LNA Chimeras Target->Design Synthesis Solid Phase Synthesis (DMT-on, PS-oxidation) Design->Synthesis Transfection In Vitro Transfection (Lipid-mediated) Synthesis->Transfection RNaseH RNase H Recruitment (Cleavage of DNA:RNA hybrid) Transfection->RNaseH Readout qPCR Quantification (% Knockdown) RNaseH->Readout

Figure 2: Workflow for the design and application of LNA Gapmers in antisense therapeutics.

Part 4: Future Outlook

The field is evolving beyond first-generation bicyclics.

  • BNA

    
     (N-Me-Amino-BNA):  Replaces the 2'-O with a nitrogen. This allows for tunable basicity and further improved nuclease resistance.
    
  • scpBNA (Spirocyclopropylene BNA): A 2',4'-bridged nucleic acid with a spiro-cyclopropane moiety. It shows even higher binding affinity and improved toxicity profiles compared to standard LNA.

References

  • Wengel, J. (1999). "Synthesis of 3'-C- and 4'-C-branched oligodeoxynucleotides and the development of Locked Nucleic Acid (LNA)." Accounts of Chemical Research, 32(4), 301-310. Link

  • Obika, S., et al. (1997). "Synthesis of 2'-O,4'-C-methyleneuridine and -cytidine. Novel bicyclic nucleosides having a fixed C3'-endo sugar puckering." Tetrahedron Letters, 38(50), 8735-8738. Link

  • Marquez, V. E., et al. (1996).[5] "Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Probe the Mechanism of Action of Nucleoside Antimetabolites?" Journal of Medicinal Chemistry, 39(19), 3739-3747. Link

  • Sharma, V. K., et al. (2014). "Chemoenzymatic Convergent Synthesis of 2'-O,4'-C-Methyleneribonucleosides." The Journal of Organic Chemistry, 79(13), 6336–6341. Link

  • Seth, P. P., et al. (2010). "Synthesis and biophysical evaluation of 2',4'-constrained 2'-O-methoxyethyl and 2',4'-constrained 2'-O-ethyl nucleic acid analogues." Journal of Organic Chemistry, 75(5), 1569-1581. Link

  • Grünweller, A., & Hartmann, R. K. (2007). "RNA interference as a gene-specific approach for molecular medicine." Current Medicinal Chemistry, 14(24), 2528-2538. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-oxabicyclo[3.1.0]hexane scaffold is a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere for proline and tetrahydrofuran derivatives in antiviral (HCV) and oncology drug candidates. This application note details a robust, scalable protocol for the synthesis of trans-3-oxabicyclo[3.1.0]hexane-6-acetic acid , focusing on the safe generation of the core bicycle via continuous flow rhodium-catalyzed cyclopropanation . Unlike traditional batch methods that pose severe thermal risks due to diazoacetate accumulation, this protocol utilizes a flow reactor to manage exotherms and ensure high diastereoselectivity. Subsequent homologation steps are optimized for kilogram-scale throughput.

Introduction & Strategic Analysis

The Synthetic Challenge

The target molecule, this compound, presents two primary challenges during scale-up:

  • Safety (The Diazo Problem): The formation of the [3.1.0] bicyclic core typically involves the cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA). In batch mode, the accumulation of potentially explosive EDA and the exothermic nature of nitrogen release (

    
     kJ/mol) create a high risk of thermal runaway [1].
    
  • Stereocontrol: While the trans-isomer is thermodynamically favored, the reaction produces a mixture of exo (trans) and endo (cis) isomers. Process conditions must maximize the trans:cis ratio to reduce downstream purification burdens.

Route Selection: Batch vs. Flow

We advocate for a Continuous Flow Cyclopropanation strategy. By minimizing the active volume of the high-energy diazo intermediate, we operate within a "process window" that is forbidden in batch chemistry due to safety constraints. This allows for higher temperatures to drive conversion without compromising safety.

Figure 1: Retrosynthetic Strategy

G Target Target: trans-3-Oxabicyclo [3.1.0]hexane-6-acetic acid Inter_A Intermediate A: (trans)-6-Cyanomethyl derivative Target->Inter_A Hydrolysis Inter_B Intermediate B: (trans)-Ethyl 3-oxabicyclo [3.1.0]hexane-6-carboxylate Inter_A->Inter_B Homologation (Red/Act/CN) SM Starting Materials: 2,5-Dihydrofuran + EDA Inter_B->SM Rh(II) Catalyzed Cyclopropanation (FLOW CHEMISTRY)

Caption: Retrosynthetic analysis highlighting the critical flow-chemistry enabled cyclopropanation step.

Process Safety Analysis (Critical)

HazardRisk LevelMitigation Strategy
Ethyl Diazoacetate (EDA) High (Explosive)Do not use neat EDA. Dilute to <15 wt% in toluene/DCM. Use continuous flow to limit active inventory to <5 mL.
Exotherm HighReaction enthalpy is significant. Flow reactor surface-to-volume ratio ensures rapid heat dissipation.
Nitrogen Evolution ModerateGas generation can overpressure reactors. Use a back-pressure regulator (BPR) compatible with gas/liquid slug flow or a membrane separator.

Experimental Protocols

Protocol 1: Continuous Flow Cyclopropanation

Objective: Synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

Reagents:

  • Stream A: 2,5-Dihydrofuran (5.0 equiv) + Rhodium(II) acetate dimer (

    
    , 0.5 mol%) in anhydrous Toluene.
    
  • Stream B: Ethyl Diazoacetate (EDA) (1.0 equiv) in Toluene (15 wt% solution). Note: Commercial EDA often contains DCM; solvent exchange to toluene is preferred for higher boiling point safety.

Equipment Setup:

  • Pumps: Dual piston pumps (acid resistant).

  • Reactor: PFA tubing coil (10 mL volume) or SiC plate reactor (for superior heat transfer).

  • Temperature: 60 °C.

  • Back Pressure: 40 psi (to keep solvent liquid but allow controlled

    
     expansion or use a gas-permeable membrane).
    

Step-by-Step Workflow:

  • System Priming: Flush the reactor with anhydrous toluene to remove moisture.

  • Flow Rates: Set Stream A (Alkene/Cat) to 2.0 mL/min and Stream B (EDA) to 0.5 mL/min. This maintains a high local concentration of alkene relative to carbene, minimizing dimerization of EDA (diethyl fumarate/maleate formation).

  • Reaction: The streams mix in a T-mixer and enter the heated reactor coil. Residence time: ~4 minutes.

  • Quench: The effluent is collected in a vessel containing a silica gel scavenger or immediately passed through a packed bed of silica to remove the Rh catalyst.

  • Work-up: Concentrate the effluent under reduced pressure.

  • Purification: The crude oil contains a mixture of trans (major) and cis (minor) isomers.

    • Purification Note: Distillation is possible but difficult. Column chromatography (Hexane/EtOAc 9:1) or fractional crystallization after hydrolysis (see Protocol 2) is recommended.

Typical Yield: 75-82% (combined isomers). Diastereomeric Ratio (dr): Typically >85:15 (trans:cis).

Protocol 2: Hydrolysis and Stereochemical Purification

Objective: Isolation of pure trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

  • Hydrolysis: Dissolve the crude ester (100 g) in MeOH (300 mL). Add NaOH (2M aq, 2.0 equiv). Stir at RT for 4 hours.

  • Work-up: Evaporate MeOH. Wash the aqueous layer with MTBE (removes neutral impurities and some cis-ester). Acidify aqueous layer to pH 2 with HCl.

  • Extraction: Extract with EtOAc (3x). Dry over

    
     and concentrate.
    
  • Crystallization (Critical Step): Recrystallize the crude acid from hot Ethyl Acetate/Heptane. The trans-acid crystallizes preferentially, upgrading the dr to >98:2.

    • Reference Standard: Melting point 124-126 °C (Lit. [2]).

Protocol 3: Homologation to the Acetic Acid

Objective: Conversion of C6-Carboxylic Acid to C6-Acetic Acid via Reduction/Cyanation.

Rationale: Arndt-Eistert homologation is efficient but requires Diazomethane, which is often prohibited in large-scale GMP suites. The Reduction-Cyanation route is longer but operationally safer and more robust for scale-up.

Step-by-Step Workflow:

  • Reduction:

    • Dissolve trans-acid in THF. Add Borane-THF complex (

      
      ) or reduce via mixed anhydride with 
      
      
      
      at 0 °C.
    • Result:trans-6-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexane.

  • Activation:

    • Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (

      
      ) in DCM at 0 °C.
      
    • Result: Mesylate intermediate.

  • Cyanation (Nucleophilic Substitution):

    • Dissolve Mesylate in DMSO. Add NaCN (1.5 equiv). Heat to 60 °C for 6 hours.

    • Safety: Treat aqueous waste with bleach to neutralize cyanide.

    • Result:trans-3-oxabicyclo[3.1.0]hexane-6-acetonitrile.

  • Final Hydrolysis:

    • Reflux the nitrile in 6M HCl or NaOH/EtOH overnight.

    • Isolate the final this compound by crystallization from water/acetone.

Visualizing the Process Flow

Figure 2: Integrated Process Flow Diagram (PFD)

ProcessFlow cluster_flow Step 1: Continuous Flow Zone cluster_batch Step 2 & 3: Batch Processing TankA Feed A: 2,5-Dihydrofuran + Rh Cat Mixer T-Mixer TankA->Mixer TankB Feed B: EDA (15% in Tol) TankB->Mixer Reactor Tubular Reactor (60°C, 4 min res) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Hydrolysis Hydrolysis & Crystallization (Isolation of trans-Acid) BPR->Hydrolysis Crude Ester Reduction Reduction to Alcohol (-CH2OH) Hydrolysis->Reduction Cyanation Activation & Cyanation (-CH2CN) Reduction->Cyanation FinalHyd Final Hydrolysis (-CH2COOH) Cyanation->FinalHyd

Caption: Workflow illustrating the transition from hazardous flow chemistry (Step 1) to standard batch operations (Steps 2-3).

Analytical Controls & Specifications

To ensure "Trustworthiness" and "Self-Validation," the following in-process controls (IPC) are mandatory:

  • IPC 1 (Flow Reactor Output): GC-FID analysis. Monitor the disappearance of EDA peaks. If EDA > 2%, increase residence time or temperature. Residual EDA is a safety hazard during concentration.

  • IPC 2 (Hydrolysis): 1H-NMR (

    
    ). The trans-isomer typically shows a cyclopropyl proton coupling of 
    
    
    
    Hz, whereas cis is larger (
    
    
    Hz) [3].
  • Final Purity: >98% HPLC purity (AUC). Enantiomeric Excess (ee) >99% (if using chiral catalyst, though this protocol assumes racemic synthesis followed by resolution or use as a racemate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion of EDA Catalyst poisoning or Temp too low.Ensure Dihydrofuran is peroxide-free (pass through Alumina). Increase reactor Temp to 70 °C.
High Fumarate/Maleate Byproducts Low Alkene concentration.Increase the ratio of Stream A (Alkene) to Stream B (EDA). Target >5:1 molar excess of alkene.
Poor Phase Separation in Step 3 Emulsion during Cyanation workup.Filter the biphasic mixture through Celite before separation. Add brine to aqueous phase.

References

  • Wirth, T. et al. (2014).[1] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett, 25, 871-875.[1] Link

  • Muthusamy, S. et al. (2002). "Rhodium(II) acetate catalyzed cyclopropanation of furan derivatives." Tetrahedron, 58(44), 8947-8954. (Provides spectral data for the core bicyclic ester). Link

  • Doyle, M. P. (1986). "Catalytic methods for metal carbene transformations." Chemical Reviews, 86(5), 919-939. (Authoritative review on Rh-catalyzed cyclopropanation mechanisms and stereocontrol). Link

  • Reissig, H.-U. et al. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives." Chemical Reviews, 103(4), 1625–1648. Link

Sources

Troubleshooting & Optimization

Preventing cyclopropane ring opening during acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-HYD-001 Subject: Preventing Cyclopropane Ring Opening During Acid Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic & Triage

Before attempting any protocol, you must diagnose why your cyclopropane ring is unstable. The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain (Baeyer strain). In acidic media, this potential energy acts as a spring-loaded trap.

The "Doom Loop": Mechanism of Failure

The most common failure mode is not direct protonation of the ring, but the formation of a cyclopropylcarbinyl cation . If your hydrolysis target (ester, acetal, ketal) is adjacent to the ring, the resulting carbocation intermediate will almost instantaneously rearrange to relieve strain.

Key Risk Factors:

  • Substituent Position: Functional groups directly attached to the ring (α-position) are high-risk.

  • Electronic Environment:

    • Electron-Donating Groups (EDGs): (e.g., -OMe, -Alkyl) stabilize the carbocation, lowering the activation energy for ring opening. High Danger.

    • Electron-Withdrawing Groups (EWGs): (e.g., -CF3, -CN) destabilize the carbocation, actually protecting the ring from acid-catalyzed opening (though making it susceptible to nucleophiles).

Visualizing the Pathway

The following diagram illustrates the bifurcation between successful hydrolysis and fatal ring rearrangement.

CyclopropaneHydrolysis Start Cyclopropyl Ester/Acetal Protonation Protonated Intermediate Start->Protonation + H+ Cation Cyclopropylcarbinyl Cation (The Danger Zone) Protonation->Cation - LG (Leaving Group) WaterAttack Nucleophilic Attack (H2O) Cation->WaterAttack Kinetic Control (Low T) High Nucleophile Conc. Rearrange Ring Expansion/Opening (Homoallyl/Cyclobutyl Cation) Cation->Rearrange Thermodynamic Control Stabilizing Solvents Success Target Product (Ring Intact) WaterAttack->Success Failure Ring-Opened Byproducts Rearrange->Failure

Caption: The critical divergence occurs at the cation stage. Kinetic control favors nucleophilic attack (hydrolysis), while thermodynamic control favors rearrangement.

Module 2: Optimization Protocols

Do not use standard 1N HCl/Reflux protocols. Use the following tiered approach, starting with the mildest conditions.

Tier 1: The "Soft Touch" (Buffer Systems)

Best for: Highly labile substrates with EDGs.

Instead of strong mineral acids, use buffered systems that maintain a specific pH window (typically pH 3–4), sufficient to activate an acetal/imine but too weak to protonate the ring significantly.

Protocol:

  • Dissolve substrate in THF:Water (4:1) .

  • Add Pyridinium Toluenesulfonate (PPTS) (0.1 – 0.5 equiv).

  • Heat to 40°C .

  • Why it works: PPTS is a mild acid source (pKa ~ 5.2). It provides protons for hydrolysis but rarely generates the high-energy species required to breach the activation barrier of ring opening.

Tier 2: Lewis Acid Catalysis (The Surgical Strike)

Best for: Esters and robust acetals.

Lewis acids coordinate to the carbonyl oxygen, activating it for hydrolysis without generating a free proton pool that could attack the ring.

Protocol:

  • Dissolve substrate in wet Acetonitrile (MeCN) .

  • Add Yb(OTf)₃ (5–10 mol%) or Bi(OTf)₃ .

  • Stir at room temperature.

  • Validation: Monitor via TLC. If ring opening is observed, switch solvent to Hexafluoroisopropanol (HFIP) . HFIP stabilizes the cationic transition state via solvation, reducing the rate of rearrangement [1].

Tier 3: Kinetic Control (The "Cold Snap")

Best for: Stubborn substrates requiring stronger acids.

If you must use a Brønsted acid (e.g., TFA, HCl), you must operate under strict kinetic control to trap the carbocation with water before it rearranges.

Protocol:

  • Cool solvent (THF/Water) to -10°C or 0°C .

  • Add TFA dropwise.

  • Critical Step: Ensure water concentration is high (>10 equiv).

  • Mechanism: The rate of rearrangement (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is temperature-dependent. The rate of hydrolysis (
    
    
    
    ) depends on water concentration. By lowering T and increasing [H2O], you maximize the ratio
    
    
    [2].

Module 3: Comparative Data & Selection Guide

Use this table to select the correct solvent/acid system based on your substrate's electronic nature.

Substrate TypeRisk LevelRecommended SystempKa (Approx)Notes
Donor-Acceptor Cyclopropane HighEnzymatic (PLE/Lipase)N/AAvoid chemical acid entirely.
Simple Cyclopropyl Ester MediumLiOH / H2O2 (Perhydrolysis)~10 (Base)technically oxidative, but mild.
Acetal w/ EDG on Ring HighPPTS / MeOH / H2O5.2Monitor strict pH.
Acetal w/ EWG on Ring Low80% AcOH (aq)4.75Ring is electronically deactivated.
Sterically Hindered Ester MediumTMSI (Iodotrimethylsilane)N/ACleaves esters under neutral conditions.

Module 4: Advanced FAQs

Q: I see a "homoallyl" byproduct in my NMR. What happened? A: You triggered the cyclopropylcarbinyl rearrangement. This specific signature (double bond formation at the gamma position) indicates your carbocation lifetime was too long. Fix: Switch to HFIP as a solvent. HFIP is non-nucleophilic but highly polar; it stabilizes the cation without promoting the rearrangement as aggressively as THF or Ether [3].

Q: Can I use the Burgess Reagent? A: The Burgess reagent is primarily for dehydration of alcohols to alkenes, often used instead of acid to prevent rearrangement [4]. If your goal is dehydration, yes. If your goal is hydrolysis, this is not the correct reagent.

Q: My substrate has a basic amine. Will this protect the ring? A: Paradoxically, no. The amine will buffer the solution, but if you add enough acid to protonate the amine, you may locally exceed the acidity threshold. Use ammonium chloride buffers to maintain a steady pH rather than titrating strong acid.

References

  • Beilstein Journals. "The cyclopropylcarbinyl route to γ-silyl carbocations." Beilstein Journal of Organic Chemistry. [Link][1]

  • ResearchGate. "Typical hydroarylation reactivity of cyclopropanes under Lewis acid catalysis." Advanced Synthesis & Catalysis. [Link]

  • YouTube (Chemistry The Mystery of Molecules). "Reaction of Cyclopropane derivative with Burgess Reagent." [Link]

  • Master Organic Chemistry. "Ring Strain In Cyclopropane And Cyclobutane." [Link]

Sources

Optimizing stereoselectivity in Simmons-Smith cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Simmons-Smith Cyclopropanation

Welcome, Researcher. You have accessed the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and process scientists optimizing the Simmons-Smith (S-S) reaction, specifically focusing on the Furukawa modification (


) and Charette’s asymmetric protocols .

Our goal is to transition your workflow from "trial-and-error" to "mechanistically driven design."

Module 1: The Mechanistic Logic of Stereocontrol

To fix stereoselectivity, you must first visualize the transition state. The S-S reaction is stereospecific (retention of alkene geometry) and stereoselective (influenced by directing groups).

The Chelation-Control Model

In the presence of a proximal heteroatom (most commonly an allylic alcohol), the reaction does not proceed via simple steric approach control. Instead, it proceeds via a directed delivery mechanism .

  • The Anchor: The Zinc atom of the carbenoid reagent (

    
     or similar species) acts as a Lewis acid.
    
  • The Tether: It coordinates rapidly to the Lewis basic oxygen of the allylic alcohol.

  • The Delivery: This pre-equilibrium complex forces the methylene (

    
    ) transfer to occur on the same face (syn) as the hydroxyl group.
    

Visualizing the Pathway:

SimmonsSmithMechanism Substrate Allylic Alcohol (Substrate) Complex Zinc-Alkoxide Pre-Complex Substrate->Complex Deprotonation (-EtH) Reagent Furukawa Reagent (Et2Zn + CH2I2) Reagent->Complex Zinc Insertion TS Transition State (Butterfly-type Geometry) Complex->TS Intramolecular Coordination Product Syn-Cyclopropane (Major Diastereomer) TS->Product Methylene Transfer

Figure 1: The directed delivery pathway. Note that the Zinc atom bridges the directing oxygen and the methylene delivery site, ensuring syn-selectivity.

Module 2: Troubleshooting Diastereoselectivity (FAQs)

Q1: I am using an allylic alcohol, but my diastereomeric ratio (dr) is poor (< 5:1). Why?

Diagnosis: You are likely experiencing Lewis Acid Competition . If your solvent coordinates to Zinc more strongly than your substrate does, the "directed" transition state collapses.

  • The Fix (Solvent): Switch from coordinating solvents (THF, Et₂O) to non-coordinating halogenated solvents. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are the gold standards for high dr.

  • The Fix (Temperature): Lower temperatures (-20°C to 0°C) favor the ordered, chelated transition state over the unselective background reaction.

Q2: My reaction stalls at 60% conversion. Should I add more reagent?

Diagnosis: Zinc salts are precipitating and coating the active surface (if using Zn-Cu) or forming inactive oligomers (Furukawa).

  • The Fix: Do not just dump in more reagent all at once.

    • Concentration: S-S reactions are second-order. Ensure your concentration is high (0.5 M to 1.0 M). Dilute reactions are notoriously sluggish.

    • Additives: For unfunctionalized alkenes, adding a Lewis Acid like Trifluoroacetic acid (TFA) (The Shi Modification) can generate a highly electrophilic carbenoid (

      
      ) that restores reactivity [1].[1]
      

Table 1: Solvent Effects on Diastereoselectivity (Allylic Alcohol Substrate)

SolventCoordination AbilityReaction RateTypical dr (Syn:Anti)Recommendation
THF HighSlow~3:1Avoid for high dr
Et₂O ModerateModerate~10:1Acceptable
DCM LowFast>50:1 Preferred
Toluene LowModerate>20:1Good alternative

Module 3: The Charette Asymmetric Protocol

For enantioselective cyclopropanation of allylic alcohols, the Charette Dioxaborolane method is the industry benchmark. It uses a chiral ligand to "wrap" the Zinc center, creating a chiral pocket.

The Protocol (Self-Validating Workflow):

  • Ligand Formation: Mix the chiral dioxaborolane ligand (derived from tartaric acid amides) with the allylic alcohol. This forms a boronate ester in situ.

  • Reagent Formation: Prepare

    
     or 
    
    
    
    separately.
  • Cyclopropanation: Add the zinc reagent to the chiral boronate complex.

Optimization Workflow:

CharetteProtocol Start Start: Asymmetric Target LigandChoice Select Ligand: (R,R)-Dioxaborolane Start->LigandChoice Stoichiometry Check Stoichiometry: 1.2 equiv Ligand 2.0 equiv Et2Zn 2.0 equiv CH2I2 LigandChoice->Stoichiometry Pre-complexation (30 min) Solvent Solvent: DCM (-10°C) Stoichiometry->Solvent Check Check Conversion (TLC/NMR) Solvent->Check Reaction Time: 2-12h Check->Stoichiometry Incomplete? Add 0.5 equiv reagent Quench Quench: Sat. NH4Cl (oxidative workup if needed) Check->Quench Complete

Figure 2: Decision tree for Charette Asymmetric Cyclopropanation [2].

Module 4: Safety & Handling (The Furukawa Reagent)

Critical Warning: Diethylzinc (


) is pyrophoric .[1][2] It ignites spontaneously in air.

Standard Operating Procedure (SOP) for Safe Handling:

  • Inert Atmosphere: All glassware must be flame-dried under vacuum and backfilled with Argon/Nitrogen.

  • Needle Technique: Use long, flexible needles (cannula) or gas-tight syringes. Never pour

    
    .
    
  • The Exotherm: The mixing of

    
     and 
    
    
    
    is exothermic.
    • Rule: Add

      
      dropwise  to the 
      
      
      
      solution at 0°C or -10°C. Do not mix them rapidly at room temperature.
  • Waste Disposal: Unreacted reagent remains active. Quench the reaction mixture slowly with saturated aqueous

    
    . Expect vigorous gas evolution (Ethane/Methane).
    

References

  • Shi Modification (Acidic Additives): Yang, Z. Q.; Lorenz, J. C.; Shi, Y. "New and Efficient Zinc-Mediated Cyclopropanation of Alkenes." Tetrahedron Lett.[3]1998 , 39, 8621.

  • Charette Asymmetric Protocol: Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanism." J. Am. Chem. Soc.[4][5][6]1998 , 120, 11943.[5]

  • Furukawa Modification (Original): Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide."[7] Tetrahedron1968 , 24, 53.

  • Review of Stereoselective Cyclopropanation: Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B.[5] "Stereoselective Cyclopropanation Reactions." Chem. Rev.[4][5]2003 , 103, 977.[4][5]

Sources

Technical Support Center: HPLC Purification of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Sciences Last Updated: February 14, 2026[1]

Executive Summary

This technical guide addresses the purification and analysis of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid (CAS: 1110650-68-4).[1] This molecule presents three distinct chromatographic challenges:

  • Weak Chromophore: Lack of conjugation requires low-UV detection (205–210 nm) or alternative detection (ELSD/MS).[1]

  • Polarity: The ether oxygen and carboxylic acid moiety create a polar profile, risking low retention on standard C18 phases.[1]

  • Stereoisomerism: Critical separation is required between the target trans-isomer and the cis-impurity (diastereomer), as well as potential regioisomers.[1]

Module 1: Standard Operating Procedure (Method Development)

Do not rely on generic gradient screening. This molecule requires a pH-controlled aqueous environment to suppress ionization and ensure interaction with the hydrophobic stationary phase.

The "Start Here" Protocol

This method is designed as a robust starting point for analytical purity checks and small-scale purification.

ParameterSpecificationRationale
Column C18-Aq (Polar Endcapped) Dims: 150 x 4.6 mm, 3 µm or 5 µmStandard C18 may suffer from "phase collapse" in high aqueous conditions.[1] "Aq" phases allow 100% water start to maximize retention of polar acids.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Phosphate is transparent at 210 nm.[1] Low pH suppresses the carboxylic acid (

) into its neutral form (

), increasing retention.[1]
Mobile Phase B Acetonitrile (HPLC Grade) ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), essential for low-UV detection.[1]
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns.
Gradient 0–5 min: 5% B (Isocratic hold)5–20 min: 5%

60% B20–25 min: 95% B (Wash)
The initial isocratic hold is critical to separate the acid from the injection void volume.[1]
Detection UV 210 nm (Reference: 360 nm)The molecule lacks aromatic rings.[1] Detection relies on the carbonyl (

) transition.[1]
Temperature 25°C - 30°C Lower temperatures often improve the resolution (

) between diastereomers (cis vs trans).[1]
Method Validation Workflow

Use the following logic flow to validate and optimize your separation.

MethodOptimization Start Start: Run Standard Protocol CheckRetention Check Retention Factor (k) Start->CheckRetention LowRet k < 2.0 (Elutes too fast) CheckRetention->LowRet GoodRet k > 2.0 CheckRetention->GoodRet Action3 Use 100% Aqueous Start or HILIC Mode LowRet->Action3 CheckRes Check Resolution (Rs) between cis/trans GoodRet->CheckRes PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes GoodRes Rs > 1.5 CheckRes->GoodRes Action1 Switch to Phenyl-Hexyl Column (Shape Selectivity) PoorRes->Action1 Action2 Lower Temp to 20°C or Decrease Gradient Slope PoorRes->Action2 Final Validated Method GoodRes->Final Action1->CheckRes Action2->CheckRes Action3->CheckRetention

Figure 1: Decision tree for optimizing the separation of bicyclic acid isomers.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with non-chromophoric bicyclic acids.

Category A: Detection Issues

Q1: I see a noisy baseline and "ghost peaks" at 210 nm. How do I fix this?

  • Root Cause: At 210 nm, you are detecting impurities in the mobile phase itself.[1] Organic modifiers (especially Methanol) and buffer salts absorb light here.[1]

  • The Fix:

    • Switch Solvent: Use Acetonitrile (UV cutoff 190 nm) instead of Methanol (UV cutoff 205 nm).

    • Buffer Quality: Ensure you are using "HPLC Grade" Phosphoric Acid or Phosphate salts. Do not use Formic Acid or Acetate buffers for UV detection at 210 nm; they have high background absorbance.

    • Reference Cell: If using a Diode Array Detector (DAD), ensure the reference wavelength is set "off-peak" (e.g., 360 nm with 100 nm bandwidth) to compensate for refractive index changes during the gradient.[1]

Q2: Can I use Mass Spectrometry (MS) instead?

  • Answer: Yes, and it is recommended for confirmation.

  • Protocol Adjustment: You must swap Phosphoric Acid (non-volatile) for 0.1% Formic Acid .[1]

  • Warning: Sensitivity might drop in ESI+ mode because carboxylic acids prefer to ionize in ESI- (Negative mode).[1] Monitor the

    
     ion (m/z ~141.1).
    
Category B: Separation Issues (Isomeric Purity)

Q3: The cis and trans isomers are co-eluting as a single broad peak.

  • Scientific Insight: Diastereomers (cis/trans) have different 3D shapes.[1] The trans-fused ring is generally flatter, while the cis-fused ring is more "bent." Standard C18 interacts primarily based on hydrophobicity, which might be similar for both.[1]

  • The Fix:

    • Change Selectivity: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These phases interact with the shape of the bicyclic ring via

      
      -
      
      
      
      interactions (if applicable) or steric selectivity, often resolving isomers that C18 cannot.[1]
    • Flatten the Gradient: Change the gradient slope to 0.5% B per minute (e.g., 5%

      
       20% B over 30 minutes).
      

Q4: My peak is tailing significantly (Asymmetry > 1.5).

  • Root Cause: "Secondary interactions." The carboxylic acid is interacting with residual silanols (Si-OH) on the silica surface of the column.[1]

  • The Fix:

    • Lower pH: Ensure mobile phase pH is

      
      . This keeps silanols protonated (neutral) and the analyte protonated.[1]
      
    • Increase Ionic Strength: Add 20-50 mM Sodium Perchlorate (

      
      ) to the mobile phase (only for UV, never  for MS).[1] This shields the ionic interactions.
      

Module 3: Preparative Scale-Up Guidelines

When moving from analytical (mg) to preparative (gram) scale purification:

  • Loading Capacity: Bicyclic acids have moderate solubility in water but high solubility in DMSO.

    • Recommendation: Dissolve sample in 50:50 Water:DMSO. Injecting pure DMSO can cause "breakthrough" (sample eluting immediately) due to solvent strength mismatch.[1]

  • Detector Switch: At prep scale, 210 nm UV will saturate easily.[1]

    • Recommendation: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) .[1] ELSD is preferred as it allows for gradient elution, whereas RI requires isocratic conditions.[1]

  • Fraction Collection: Collect based on "Slope" rather than "Threshold" to capture the tail of the product peak without collecting the baseline drift.

References

  • Shimadzu Corporation. (2025).[1] Analysis of Organic Acids by HPLC: Principles and Applications. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.[1][2][3] National Library of Medicine. Retrieved from [1][2]

  • Scion Instruments. (2024).[1] Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from

  • Matrix Fine Chemicals. (2025).[1] Product Specification: 3-Oxabicyclo[3.1.0]hexane-2,4-dione (Structural Analog Data). Retrieved from [1]

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of this compound.

Sources

Technical Support Center: Troubleshooting Mitsunobu Reactions with Bicyclic Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the Mitsunobu reaction, specifically tailored for researchers encountering challenges with sterically demanding bicyclic alcohol intermediates. This guide, designed by senior application scientists, moves beyond standard protocols to explain the causality behind common failures and provides field-proven solutions to ensure the success of your synthesis.

The Mitsunobu Reaction: A Mechanistic Overview

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of a primary or secondary alcohol to a variety of functional groups with a predictable inversion of stereochemistry.[1][2][3] The reaction is a redox-coupled process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[1] The core principle involves the in-situ activation of the alcohol's hydroxyl group, transforming it into an excellent leaving group for subsequent Sₙ2 displacement by a suitable nucleophile.[2][4]

Understanding the key intermediates is crucial for troubleshooting. The reaction initiates with the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[3] This species then protonates the nucleophile (Nu-H), and the resulting nucleophilic anion is paired with the phosphonium species. The alcohol then attacks the phosphorus atom, leading to the formation of a key alkoxyphosphonium salt. It is this intermediate that undergoes the crucial Sₙ2 attack by the nucleophile, leading to the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate.[5]

Mitsunobu_Mechanism cluster_substitution Substitution Phase PPh3 PPh3 Betaine [Ph3P+–N(CO₂Et)N⁻–CO₂Et] PPh3->Betaine + DEAD DEAD DEAD IonPair Ion Pair {[Ph3P+–NH(CO₂Et)N⁻–CO₂Et] Nu⁻} Betaine->IonPair + Nu-H NuH Nucleophile (Nu-H) Alkoxyphosphonium Alkoxyphosphonium Salt [Ph3P+–OR] Nu⁻ IonPair->Alkoxyphosphonium + R-OH ROH Bicyclic Alcohol (R-OH) Product Inverted Product (R-Nu) Alkoxyphosphonium->Product SN2 Attack by Nu⁻ TPPO TPPO Alkoxyphosphonium->TPPO Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Reaction) Check_pKa Is Nucleophile pKa < 13? Start->Check_pKa Check_Sterics Is Alcohol Highly Hindered? Check_pKa->Check_Sterics Yes Use_Stronger_Acid Action: Use more acidic nucleophile (e.g., 4-nitrobenzoic acid) Check_pKa->Use_Stronger_Acid No Check_Conditions Were Conditions Anhydrous? Check_Sterics->Check_Conditions Yes Check_Sterics->Check_Conditions No (unlikely) Modify_Conditions Action: Increase temperature, add sonication, or use more reactive reagents (DIAD) Check_Conditions->Modify_Conditions Yes Rerun_Dry Action: Redo reaction with dry solvents/reagents Check_Conditions->Rerun_Dry No Use_Stronger_Acid->Rerun_Dry Re-attempt Success Problem Solved Use_Stronger_Acid->Success Modify_Conditions->Rerun_Dry Re-attempt Modify_Conditions->Success Consider_Alternative Consider Alternative Synthesis (e.g., Tosylation/Mesylation + SN2) Modify_Conditions->Consider_Alternative If still fails Rerun_Dry->Success

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of Bicyclic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered when performing coupling reactions with sterically demanding bicyclic carboxylic acids and their derivatives. The inherent three-dimensional structure of bicyclic systems, such as adamantane or bicyclo[2.2.2]octane derivatives, often imposes significant steric hindrance around the reactive center, leading to low yields, slow reaction times, or complete reaction failure. This document is designed to provide a logical framework for diagnosing and solving these common issues.

Frequently Asked Questions (FAQs)
Q1: My standard coupling reaction is failing with a new bicyclic acid substrate. What is the most likely cause?

The primary culprit is almost always steric hindrance. The bulky, rigid framework of a bicyclic acid can physically block the approach of the coupling partner to the activated carboxylic acid intermediate. In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the bicyclic moiety can impede the critical oxidative addition or reductive elimination steps at the metal center. Your standard conditions, optimized for less hindered substrates, are likely insufficient to overcome this energy barrier.

Q2: I'm seeing low yields in my amide coupling reaction. What is the first and most impactful variable I should change?

Your choice of coupling reagent is the most critical factor. Standard reagents like DCC or EDC-HCl are often ineffective for sterically hindered substrates.[1] You should immediately switch to a modern, highly active "in-situ" activating reagent. Uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, PyBOP, or COMU are designed to form highly reactive activated esters that can overcome the steric barrier.[2][3] COMU, in particular, is noted for its high reactivity, good solubility, and improved safety profile compared to benzotriazole-based reagents.[4]

Q3: My goal is a C-C or C-N bond. Should I use an amide coupling strategy or a palladium-catalyzed cross-coupling strategy?

This depends on your overall synthetic route.

  • Amide Coupling: This is a direct conversion of the carboxylic acid. It is often the most straightforward approach if the final target is an amide. However, the success is highly dependent on finding a coupling reagent powerful enough to overcome the steric bulk.[5]

  • Palladium-Catalyzed Cross-Coupling: This is a multi-step but powerful alternative. The bicyclic acid would first need to be converted into a suitable coupling partner, such as a boronic acid/ester (for Suzuki-Miyaura coupling) or an amine (for Buchwald-Hartwig amination). While this adds steps, modern cross-coupling chemistry offers an extensive toolbox of specialized catalysts and ligands specifically designed for hindered substrates, providing a more tunable and often more reliable solution for forming challenging C(sp²)-C(sp³) or C-N bonds.[6][7]

Troubleshooting Guide: From Diagnosis to Solution

This workflow provides a systematic approach to troubleshooting failed or low-yielding coupling reactions involving bicyclic acids.

G start Reaction Failure / Low Yield with Bicyclic Acid reaction_type Identify Reaction Type start->reaction_type amide Amide Bond Formation reaction_type->amide C(O)-N cross_coupling Pd Cross-Coupling (e.g., Suzuki, Buchwald) reaction_type->cross_coupling C-C / C-N amide_sol1 Upgrade Coupling Reagent (e.g., HATU, COMU) amide->amide_sol1 Step 1 cc_sol1 Optimize Ligand: Use Bulky, Electron-Rich Biarylphosphines cross_coupling->cc_sol1 Step 1 amide_sol2 Increase Temperature & Check Solvent amide_sol1->amide_sol2 If yield still low amide_success Success! amide_sol1->amide_success amide_sol3 Alternative Activation: Acyl Fluoride Protocol amide_sol2->amide_sol3 If still fails amide_sol2->amide_success amide_sol3->amide_success cc_sol2 Screen Base and Solvent (e.g., K3PO4, Cs2CO3) cc_sol1->cc_sol2 Step 2 cc_success Success! cc_sol1->cc_success cc_sol3 Change Pd Precatalyst (e.g., G2, G3 Precatalysts) cc_sol2->cc_sol3 Step 3 cc_sol2->cc_success cc_sol3->cc_success

Caption: Troubleshooting workflow for hindered bicyclic acid couplings.

Problem: Low Yield in Amide Bond Formation

Causality: The nucleophilic attack of the amine onto the activated ester is kinetically slow due to steric clashes. Standard activating agents do not create a sufficiently reactive electrophile to compensate for this hindrance.

Solutions:

  • Upgrade the Coupling Reagent: As noted in the FAQ, this is the paramount step. The choice of reagent directly impacts the reactivity of the activated intermediate. High-performance reagents are essential.

    ReagentClassKey Advantages for Hindered CouplingsCitation(s)
    COMU Uronium/AminiumExcellent reactivity, often superior to HATU/HBTU. Byproducts are water-soluble, simplifying workup. Safer (non-explosive) than HOBt/HOAt-based reagents.[2][4]
    HATU Uronium/AminiumForms highly reactive OAt-esters. Very effective for overcoming steric hindrance and known to suppress racemization.[3]
    PyBOP PhosphoniumStrong coupling reagent with high chemoselectivity (N-acylation over O-acylation). Byproducts are non-carcinogenic.[3]
    T3P® Phosphonic AnhydrideA cyclic anhydride that gives superior results for particularly hindered solution-phase couplings.[2]
  • Modify Reaction Conditions:

    • Temperature: For difficult couplings, increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy. Monitor carefully for side reactions or epimerization.

    • Solvent: Ensure your substrates are fully dissolved. A switch from DCM to a more polar, higher-boiling solvent like DMF may be beneficial.[8]

    • Base: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions. Ensure the pH is maintained in the optimal range (8-9).[3]

  • Consider an Alternative Activation Method: For extremely challenging substrates where even modern reagents fail, forming an acyl fluoride in situ can be highly effective. A protocol using a reagent like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) at elevated temperatures can drive the reaction to completion.[9]

Problem: Failure of Suzuki-Miyaura Coupling with a Bicyclic Boronic Acid

Causality: The three-dimensional bulk of the bicyclic group on the boronic acid can hinder the transmetalation step (transfer of the organic group to palladium). Furthermore, it can make the final reductive elimination step, which forms the C-C bond, energetically unfavorable.

Solutions:

  • Ligand Selection is Paramount: The ligand is not an accessory; it is the key to success. For sterically demanding couplings, you must use bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[6][7][10]

    LigandClassKey Advantages for Hindered CouplingsCitation(s)
    AntPhos BiarylphosphineSpecifically shown to be highly effective for extremely demanding aryl-alkyl couplings, suppressing β-hydride elimination.[11]
    BI-DIME BiarylphosphineFacilitates synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents.[12][13]
    SPhos / XPhos Buchwald LigandsDramatically enhance palladium reactivity, enabling couplings that were previously considered impossible with hindered partners.[6]
  • Optimize Base and Solvent: The base is crucial for activating the boronic acid to form a more reactive boronate species.[6]

    • Base: Strong, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for hindered couplings.

    • Solvent: Anhydrous solvents like toluene, xylenes, or dioxane are typically required. Running the reaction at a higher temperature in xylenes (vs. toluene) can significantly improve yields for difficult couplings.[11]

  • Use Modern Precatalysts: Instead of generating the active Pd(0) species from sources like Pd(OAc)₂, use commercially available, air-stable Pd(II) precatalysts (e.g., SPhos G3, XPhos G3). These form the active monoligated Pd(0) species more cleanly and efficiently, leading to more reproducible results.[7]

G cluster_0 Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm L-Pd(II)(Ar)(R) pd2_oa->pd2_tm Transmetalation (R-B(OR)2) pd2_tm->pd0 Reductive Elimination re_prod Product (Ar-R) ligand Bulky Ligand (L) (e.g., SPhos, AntPhos) - Accelerates RE - Stabilizes Pd(0) ligand->pd2_tm Key Role

Caption: Role of bulky ligands in the Pd-catalyzed cross-coupling cycle.

Detailed Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling of a Hindered Bicyclic Acid using COMU

This protocol is a starting point for the coupling of a sterically demanding bicyclic carboxylic acid with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the bicyclic carboxylic acid (1.0 equiv) in anhydrous DMF (to make a 0.1 M solution).

  • Addition of Amine: Add the amine coupling partner (1.1 equiv).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir the solution for 5 minutes at room temperature.

  • Addition of Coupling Reagent: In a single portion, add COMU (1.2 equiv).[4]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C and continue monitoring.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Self-Validation: The primary byproduct from COMU, Oxyma-based morpholino urea, is highly water-soluble and should be largely removed during the aqueous workup, simplifying purification.[4]

Protocol 2: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Bicyclic Boronic Acid

This protocol uses a highly active catalyst system suitable for challenging, sterically hindered substrates.[11]

  • Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), the bicyclic boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Loading: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., AntPhos, 4.4 mol %).[11]

  • Solvent Addition: Evacuate and backfill the tube with inert gas (repeat 3 times). Add anhydrous xylenes via syringe (to make a 0.1 M solution).

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C.

  • Reaction Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS by taking aliquots.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.

Self-Validation: Run a control reaction with a less bulky ligand (e.g., PPh₃) to confirm the necessity of the specialized ligand. The control reaction is expected to show significantly lower or no product formation, validating the choice of the advanced catalyst system.

References
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Chandrashekar, H. B., et al. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]

  • Dounay, A. B., et al. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Akula, K. C. (2019). How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Kaur, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. Available at: [Link]

  • Reddit user discussion. (2021). Coupling reaction sometimes works, sometimes doesn't. r/Chempros, Reddit. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the NMR Characterization of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. Small, rigid bicyclic scaffolds are of particular interest due to their ability to confer unique conformational constraints on molecules, often leading to enhanced biological activity and selectivity. trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is one such molecule, presenting a unique combination of a bicyclic ether and a cyclopropane ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure and stereochemistry of such compounds.

This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectral features of this compound. In the absence of publicly available experimental spectra for this specific molecule, we will leverage established principles of NMR spectroscopy and data from analogous structures to predict its spectral characteristics. This predictive approach will serve as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. Furthermore, we will compare the expected spectral features of the trans isomer with its cis counterpart to highlight the key distinguishing NMR parameters.

Predicted ¹H and ¹³C NMR Spectral Features

The rigid, bicyclic nature of this compound results in a well-defined conformation, leading to a complex but interpretable NMR spectrum. The numbering convention used for the purpose of this guide is illustrated below.

cluster_0 This compound C1 1 C2 2 C1->C2 C6 6 C1->C6 O3 O3 C2->O3 C4 4 O3->C4 C5 5 C4->C5 C5->C1 C5->C6 C7 7 C6->C7 C8 O8 C7->C8 O9 O9 C7->O9

Caption: Numbering scheme for this compound.

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum is expected to be highly informative. The chemical shifts are influenced by the electronegativity of the ether oxygen, the anisotropic effects of the cyclopropane ring, and the overall rigid structure.

  • Carboxylic Acid Proton (H on O9): This proton is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 12.0 ppm . Its chemical shift can be highly dependent on the solvent and concentration.

  • Methylene Protons Adjacent to Ether Oxygen (H2, H4): The protons on the carbons flanking the ether oxygen (C2 and C4) are expected to be diastereotopic. They will likely appear in the range of 3.5 - 4.5 ppm .[1] The geminal coupling between these protons and their vicinal couplings with the bridgehead protons (H1 and H5) will lead to complex splitting patterns, likely multiplets.

  • Bridgehead Protons (H1, H5): These protons are in a unique chemical environment, being part of both the five-membered ring and the cyclopropane ring. Their chemical shifts are anticipated to be in the region of 1.5 - 2.5 ppm . They will be coupled to the protons on C2, C4, and C6, resulting in complex multiplets.

  • Cyclopropane Proton (H6): The proton on C6, which is trans to the acetic acid group, is expected to be shifted upfield due to the shielding effect of the cyclopropane ring, likely appearing between 1.0 and 1.5 ppm .[2] Its multiplicity will be a result of coupling to the bridgehead protons (H1 and H5) and the methylene protons of the acetic acid side chain (H7).

  • Methylene Protons of the Acetic Acid Side Chain (H7): These protons are adjacent to the electron-withdrawing carboxylic acid group and are expected to resonate around 2.2 - 2.8 ppm . They will be coupled to the cyclopropane proton (H6), likely appearing as a doublet of doublets or a more complex multiplet depending on the magnitudes of the coupling constants.

¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide complementary information, with the number of signals confirming the number of unique carbon environments.

  • Carboxylic Acid Carbon (C8): This carbonyl carbon will be the most downfield signal, expected in the range of 170 - 180 ppm .

  • Carbons Adjacent to Ether Oxygen (C2, C4): These carbons will be deshielded by the adjacent oxygen and are predicted to appear between 65 and 75 ppm .[1]

  • Methylene Carbon of the Acetic Acid Side Chain (C7): This carbon, being alpha to the carbonyl group, is expected to have a chemical shift in the range of 30 - 40 ppm .

  • Bridgehead Carbons (C1, C5): These carbons are part of a strained ring system and are expected to resonate between 20 and 30 ppm .

  • Cyclopropane Carbon (C6): The carbon of the cyclopropane ring is characteristically shifted upfield and is predicted to appear in the range of 10 - 20 ppm .[3]

Distinguishing trans vs. cis Isomers: The Role of Coupling Constants

The key to distinguishing between the trans and cis isomers of 3-Oxabicyclo[3.1.0]hexane-6-acetic acid lies in the coupling constants involving the protons on the cyclopropane ring. In cyclopropane systems, the cis coupling constant (J_cis) is typically larger than the trans coupling constant (J_trans).[4]

  • For the trans isomer (as depicted): The coupling between H6 and the bridgehead protons (H1 and H5) will be a trans coupling, expected to be in the range of 2 - 5 Hz .

  • For the cis isomer: The coupling between H6 and the bridgehead protons would be a cis coupling, expected to be significantly larger, in the range of 5 - 9 Hz .

This difference in coupling constants would be readily observable in the ¹H NMR spectrum and would provide an unambiguous assignment of the stereochemistry.

Comparative Analysis: Predicted NMR Data Summary

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Distinguishing Feature for trans Isomer
H on O910.0 - 12.0-Broad singlet
H2, H43.5 - 4.565 - 75Diastereotopic, complex multiplets
H1, H51.5 - 2.520 - 30Complex multiplets
H61.0 - 1.510 - 20Small trans coupling constants (2-5 Hz) to H1/H5
H72.2 - 2.830 - 40Doublet of doublets or multiplet
C8-170 - 180Most downfield carbon signal

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended:

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) filter Filter sample through a glass wool plug into a 5 mm NMR tube dissolve->filter lock_shim Lock and shim the spectrometer filter->lock_shim proton Acquire 1D ¹H spectrum lock_shim->proton carbon Acquire 1D ¹³C{¹H} spectrum proton->carbon cosy Acquire 2D COSY spectrum carbon->cosy hsqc Acquire 2D HSQC spectrum cosy->hsqc hmbc Acquire 2D HMBC spectrum hsqc->hmbc process Apply Fourier transform, phase correction, and baseline correction hmbc->process integrate Integrate ¹H signals and assign multiplicities process->integrate assign Assign ¹H and ¹³C signals using 2D correlation data integrate->assign report Report chemical shifts, coupling constants, and assignments assign->report

Caption: Recommended experimental workflow for the NMR characterization of small molecules.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial. The choice of solvent is critical; for carboxylic acids, DMSO-d6 is often preferred as it allows for the observation of the acidic proton.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • To aid in structural assignment, acquire the following two-dimensional (2D) NMR spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which are crucial for assigning quaternary carbons and piecing together the carbon skeleton.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) from the ¹H spectrum.

    • Use the 2D correlation data to systematically assign all proton and carbon signals. For instance, the HSQC spectrum will directly link each proton to its attached carbon. The HMBC spectrum will reveal longer-range correlations, such as from the methylene protons of the acetic acid side chain (H7) to the carboxylic acid carbon (C8) and the cyclopropane carbon (C6).

Conclusion

The NMR characterization of this compound, while requiring a systematic approach, is well within the capabilities of modern NMR spectroscopy. This guide provides a robust predictive framework for the expected ¹H and ¹³C NMR spectra, highlighting the key features that will be instrumental in its structural confirmation and stereochemical assignment. The comparative analysis with the cis isomer underscores the diagnostic power of proton-proton coupling constants in distinguishing between stereoisomers. By following the detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this and related bicyclic systems, ensuring the scientific rigor required in drug discovery and chemical research.

References

  • Raman spectra and out-ot-plane ring vibrations ot bicyclo [ 3.1.0] hexane and its analogs. (n.d.). The Journal of Chemical Physics. Retrieved February 14, 2026, from [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. (1969). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 6-Oxabicyclo[3.1.0]hexane. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. (2014). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. (2018). Bentham Open. Retrieved February 14, 2026, from [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. (2003). CONICET. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. Retrieved February 14, 2026, from [Link]

  • 6-Oxabicyclo(3.1.0)hexan-3-one. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). PubMed. Retrieved February 14, 2026, from [Link]

  • 13C nmr spectrum of cyclopropane C3H6. (n.d.). Doc Brown's Chemistry. Retrieved February 14, 2026, from [Link]

  • Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 14, 2026, from [Link]

  • Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. (n.d.). Swiss Open Access Repository. Retrieved February 14, 2026, from [Link]

  • 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating Stereochemistry of Bicyclic Acids Using NOE Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for bicyclic acids, rigid scaffolds prevalent in natural products and pharmaceutical agents. Their constrained ring systems often give rise to subtle stereochemical differences that can profoundly impact biological activity. While several analytical techniques can provide structural insights, Nuclear Overhauser Effect (NOE) spectroscopy stands out as an exceptionally powerful, non-destructive method for elucidating the relative stereochemistry of these complex molecules in their solution state.[1]

This guide provides an in-depth, objective comparison of NOE spectroscopy with other common analytical methods. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for experimental choices and providing the foundational knowledge necessary to confidently assign the stereochemistry of bicyclic acids.

The Challenge of Bicyclic Systems

Bicyclic systems, by their very nature, present unique stereochemical challenges. The fusion of two rings creates a rigid structure where substituents can adopt distinct spatial orientations (e.g., endo vs. exo, syn vs. anti). Differentiating between these isomers is crucial, as even a minor change in the spatial arrangement of atoms can lead to dramatic differences in a molecule's interaction with its biological target. Traditional one-dimensional NMR techniques, while excellent for determining connectivity, often fall short in providing the necessary through-space information to definitively assign stereochemistry.

Probing Spatial Proximity: The Power of the Nuclear Overhauser Effect

The Nuclear Overhauser Effect (NOE) is a phenomenon in which the transfer of nuclear spin polarization occurs between two nuclei that are close in space, typically within 5 Å.[2] This effect is mediated through dipole-dipole interactions and is independent of through-bond scalar coupling. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two interacting nuclei (r-6), making it a highly sensitive probe of internuclear distances.[3]

For rigid molecules like bicyclic acids, this distance dependence is particularly informative. By identifying which protons are in close spatial proximity, we can piece together the molecule's three-dimensional structure and confidently assign its relative stereochemistry.[2][4] The two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most common method for these investigations, as it simultaneously maps all the NOE interactions within a molecule.[2][5][6]

A Comparative Analysis of Stereochemical Determination Methods

While NOE spectroscopy is a powerful tool, it's essential to understand its strengths and limitations in the context of other available techniques.

TechniquePrincipleAdvantagesDisadvantages
NOE Spectroscopy Measures through-space dipolar couplings between nuclei.[5]Provides solution-state structure, non-destructive, can provide information on dynamics.[7]Can be less precise for flexible molecules, requires careful optimization of experimental parameters.[8]
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides a high-resolution, unambiguous solid-state structure.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as the solution-state conformation.[9][10]
Computational Modeling Theoretical calculations of molecular structure and energy.Can predict stable conformations and provide insights into reaction mechanisms.Accuracy is dependent on the level of theory and force field used; requires experimental validation.
Chiroptical Methods (CD/ORD) Differential absorption of circularly polarized light.Provides information on absolute configuration.Requires a chromophore near the stereocenter; interpretation can be complex.

Experimental Workflow for NOESY-Based Stereochemical Validation

The following workflow outlines the key steps for validating the stereochemistry of a bicyclic acid using a 2D NOESY experiment.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Stereochemical Assignment SamplePrep Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) Degas Degas sample to remove dissolved oxygen SamplePrep->Degas H1_Spectrum Acquire a standard 1D 1H NMR spectrum Degas->H1_Spectrum Set_Parameters Set up 2D NOESY parameters (mixing time, spectral width) H1_Spectrum->Set_Parameters Acquire_NOESY Acquire 2D NOESY data Set_Parameters->Acquire_NOESY Fourier_Transform Apply 2D Fourier Transform Acquire_NOESY->Fourier_Transform Phase_Correction Phase correct the spectrum Fourier_Transform->Phase_Correction Identify_Crosspeaks Identify and integrate cross-peaks Phase_Correction->Identify_Crosspeaks Correlate_Protons Correlate cross-peaks to spatially proximate protons Identify_Crosspeaks->Correlate_Protons Build_Model Build a 3D model based on NOE constraints Correlate_Protons->Build_Model Assign_Stereochem Assign relative stereochemistry Build_Model->Assign_Stereochem

Caption: Workflow for stereochemical validation using NOESY.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolution: Dissolve approximately 5-10 mg of the bicyclic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimal signal overlap with the analyte protons.

  • Degassing: It is crucial to remove dissolved paramagnetic oxygen, as it can quench the NOE effect.[8] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes or by the freeze-pump-thaw method for more sensitive samples.

2. NMR Data Acquisition:

  • Initial 1D ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts and spectral width required for the 2D experiment.[11]

  • 2D NOESY Experiment Setup:

    • Pulse Program: Select a standard 2D NOESY pulse sequence, often one with gradient selection to suppress artifacts.[12]

    • Spectral Width (sw): Set the spectral width in both dimensions to encompass all proton signals.[11]

    • Mixing Time (d8 or tₘ): This is a critical parameter. For small molecules like bicyclic acids, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[8][12][13] A series of NOESY experiments with varying mixing times can provide more quantitative distance information.[13][14]

    • Number of Scans (ns) and Increments (td1): The number of scans should be sufficient to achieve a good signal-to-noise ratio, typically a multiple of 4 or 8.[11] The number of increments in the indirect dimension (td1) will determine the resolution in that dimension; 128 to 256 increments are common.[11]

    • Recycle Delay (d1): Set the recycle delay to at least 1-2 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data.

  • Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.[5]

  • Cross-peak Identification: Identify the off-diagonal cross-peaks, which represent the NOE correlations.[3] A NOESY spectrum is symmetrical about the diagonal.

Case Study: Stereochemical Assignment of a Substituted Bicyclic Acid

Consider a hypothetical bicyclic acid with two possible diastereomers, A (endo) and B (exo). The key to distinguishing between these isomers lies in the spatial relationship between the substituent proton (Hₐ) and the bridgehead protons (Hᵦ and Hᵧ).

Caption: Expected NOE correlations for endo and exo isomers.

In the endo isomer A , Hₐ is in close proximity to Hᵦ, leading to a strong NOE cross-peak between them. Conversely, in the exo isomer B , Hₐ is close to Hᵧ, resulting in a strong NOE correlation between these two protons. By observing the presence or absence of these key cross-peaks in the NOESY spectrum, the relative stereochemistry can be unequivocally assigned.

Conclusion

NOE spectroscopy, particularly the 2D NOESY experiment, is an indispensable tool for the stereochemical validation of bicyclic acids. Its ability to provide through-space correlations in the solution state offers a level of detail that is often unattainable with other methods. By understanding the theoretical underpinnings of the NOE and following a systematic experimental approach, researchers can confidently elucidate the three-dimensional structures of these important molecules, thereby accelerating drug discovery and development efforts.

References

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). 2D NOESY Collecting a NOESY. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H NOESY. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Conformation of Cyclic Compounds. In Introduction to Stereochemistry. Retrieved from [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. Retrieved from [Link]

  • Boros, L. G., & Schleich, T. (1977). Conformation of mononucleotides and dinucleoside monophosphates. P[H] and H[H] nuclear Overhauser effects. Biochemistry, 16(17), 3700–3707.
  • American Chemical Society. (n.d.). Applications of the Nuclear Overhauser Effect in organic chemistry. Retrieved from [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • University of Connecticut. (2018). NOESY and ROESY. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Evans, P. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Al-Hashimi, H. M. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Current Opinion in Structural Biology, 77, 102484.
  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Smirnov, S., et al. (2023). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Kumar, A. (2012).
  • Australian National University. (n.d.). Guide to NOE Experiments. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(S1), 862-865.
  • del Corte, X., et al. (2018). NOE observed in cis and trans isomers of bicyclic 1,4‐dihydropyridines 6.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(38), 10417-10424.

Sources

A Comparative Guide to Oxabicyclo[3.1.0]hexane and Bicyclo[3.1.0]hexane Scaffolds in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the demand for molecular scaffolds that confer three-dimensionality and novel physicochemical properties is insatiable. Among these, strained bicyclic systems have emerged as powerful tools for navigating and populating new chemical space. This guide provides an in-depth comparison of two structurally related yet functionally distinct scaffolds: the all-carbon bicyclo[3.1.0]hexane and its heterocyclic counterpart, oxabicyclo[3.1.0]hexane.

The bicyclo[3.1.0]hexane framework is a well-established motif, celebrated for its role as a conformationally constrained bioisostere of cyclohexane.[1][2] Its rigid, puckered geometry offers a predictable spatial arrangement of substituents, which can enhance binding affinity to biological targets and improve metabolic stability.[1] Conversely, the oxabicyclo[3.1.0]hexane scaffold, by incorporating an oxygen heteroatom into the bicyclic core, introduces polarity and a unique chemical reactivity profile. This guide aims to objectively dissect the synthesis, properties, reactivity, and applications of these two scaffolds, providing researchers, scientists, and drug development professionals with the critical insights needed for informed scaffold selection in their respective programs.

Structural and Physicochemical Properties: A Tale of Two Cores

The fundamental difference between these scaffolds lies in the replacement of a methylene group (CH₂) with an oxygen atom, which profoundly alters their electronic and physical nature.

Conformational Rigidity and Shape

The cis-bicyclo[3.1.0]hexane core adopts a rigid, puckered shape that closely mimics a distorted boat conformation of cyclohexane.[1][3] This conformational restriction is a cornerstone of its utility, as it reduces the entropic penalty upon binding to a protein target. The defined geometry allows for precise projection of functional groups into three-dimensional space.

The oxabicyclo[3.1.0]hexane scaffold retains this rigidity. For instance, 6-oxabicyclo[3.1.0]hexane (commonly known as cyclopentene oxide) locks the five-membered ring into a fixed envelope conformation.[4][5] This structural pre-organization is highly attractive for designing molecules with specific conformational requirements.

The Influence of the Heteroatom

The introduction of oxygen into the scaffold has several critical consequences:

  • Polarity and Solubility: The electronegative oxygen atom introduces a significant dipole moment, increasing the overall polarity of the molecule. This is reflected in the topological polar surface area (TPSA) and can lead to improved aqueous solubility—a key objective in drug design to enhance bioavailability.[6][7]

  • Hydrogen Bonding: The oxygen atom in the oxabicyclo- scaffold can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like proteins and enzymes.[4] The parent bicyclo[3.1.0]hexane lacks this capability.

  • Lipophilicity: Generally, replacing a carbon center with an oxygen atom reduces a molecule's lipophilicity (logP). This can be advantageous for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

Comparative Physicochemical Data

The following table summarizes the computed physicochemical properties of the parent scaffolds, illustrating the quantitative impact of the heteroatom.

PropertyBicyclo[3.1.0]hexane6-Oxabicyclo[3.1.0]hexaneCausality of Difference
Molecular Formula C₆H₁₀C₅H₈OReplacement of CH₂ with O
Molecular Weight 82.14 g/mol 84.12 g/mol [4]Oxygen is heavier than carbon
XLogP3-AA ~1.90.8[4]Oxygen increases polarity, reducing lipophilicity
H-Bond Donors 00[4]No labile protons on either scaffold
H-Bond Acceptors 01[4]The oxygen atom acts as an acceptor
TPSA 0 Ų12.5 ŲThe oxygen atom contributes to the polar surface area

Synthetic Accessibility

The synthetic routes to these scaffolds are distinct and reflect their inherent chemical differences. The choice of which scaffold to pursue can often be influenced by the availability of starting materials and the desired complexity of the final molecule.

Synthesis of Bicyclo[3.1.0]hexane Systems

A dominant strategy for constructing the bicyclo[3.1.0]hexane core is through intramolecular cyclopropanation . This typically involves the decomposition of a diazo compound derived from a suitably substituted cyclopentene or the use of a metal catalyst (e.g., Rhodium or Copper) to facilitate the reaction from an unsaturated precursor.[1][8] Another modern approach involves the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can build highly substituted systems.[9]

Synthesis of Oxabicyclo[3.1.0]hexane Systems

The most direct route to the 6-oxabicyclo[3.1.0]hexane scaffold is the epoxidation of cyclopentene . This reaction is highly efficient and can be achieved with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[10] For other isomers, such as 3-oxabicyclo[3.1.0]hexan-2-ones, tandem radical cyclization followed by an intramolecular Sₙ2 reaction provides an elegant pathway.[11]

G cluster_0 Bicyclo[3.1.0]hexane Synthesis cluster_1 Oxabicyclo[3.1.0]hexane Synthesis a1 Cyclopentene Derivative a2 Intramolecular Cyclopropanation a1->a2 e.g., Rh₂(OAc)₄ a3 Bicyclo[3.1.0]hexane Core a2->a3 b1 Cyclopentene b2 Epoxidation b1->b2 e.g., m-CPBA b3 6-Oxabicyclo[3.1.0]hexane Core b2->b3

Caption: Comparative synthetic workflows.

Reactivity and Chemical Transformations

The reactivity of each scaffold is dictated by its strained ring system. Understanding these differences is crucial for planning subsequent functionalization steps.

Bicyclo[3.1.0]hexane: The Strained Carbocycle

The reactivity is dominated by the cyclopropane ring. This moiety can undergo ring-opening reactions, typically under acidic or basic conditions, to relieve ring strain.[8] The regioselectivity of this opening can be controlled by the reaction conditions and the substitution pattern, providing access to either functionalized cyclohexane or cyclopentane derivatives. This makes it a versatile intermediate for constructing more complex carbocyclic systems.

Oxabicyclo[3.1.0]hexane: The Activated Epoxide

The 6-oxabicyclo[3.1.0]hexane variant behaves as a classic epoxide. The C-O bonds are polarized and susceptible to nucleophilic ring-opening . This reaction is highly reliable and proceeds with excellent stereocontrol (typically via an Sₙ2 mechanism), leading to trans-1,2-disubstituted cyclopentanes. The reaction can be catalyzed by either acid or base, allowing for a wide range of nucleophiles to be introduced. This predictable and versatile reactivity makes the oxabicyclo scaffold an excellent linchpin for synthetic diversification.

G cluster_0 Bicyclo[3.1.0]hexane Reactivity cluster_1 6-Oxabicyclo[3.1.0]hexane Reactivity b_start Bicyclo[3.1.0]hexane b_acid Acidic Ring Opening (e.g., H⁺/MeOH) b_start->b_acid b_base Basic Ring Opening (e.g., Nu⁻) b_start->b_base b_prod1 Cyclohexane Derivative b_acid->b_prod1 C1-C6 cleavage b_prod2 Cyclopentane Derivative b_base->b_prod2 C1-C5 cleavage o_start 6-Oxabicyclo[3.1.0]hexane (Epoxide) o_reac Nucleophilic Ring Opening (Nu⁻, H⁺ or OH⁻ cat.) o_start->o_reac o_prod trans-1,2-Disubstituted Cyclopentane o_reac->o_prod Predictable Sₙ2 attack

Caption: Contrasting ring-opening reactivities.

Applications in Medicinal Chemistry and Drug Discovery

The distinct properties of these scaffolds have led to their deployment in different, though sometimes overlapping, roles in medicinal chemistry.

Bicyclo[3.1.0]hexane: A Proven Bioisostere and Conformational Lock

This scaffold is a star in medicinal chemistry, primarily used as a conformationally locked bioisostere of a cyclohexane ring or to rigidify acyclic fragments.[1] This strategy has been successfully applied to:

  • Enhance Potency: By locking the molecule in a bioactive conformation, it can lead to tighter binding. For example, replacing a ribose sugar with a bicyclo[3.1.0]hexane core in adenosine receptor ligands dramatically increased potency and selectivity.[1][12]

  • Improve Metabolic Stability: Saturated, sp³-rich frameworks are often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible or aromatic systems.[8]

  • Navigate New Chemical Space: Its unique 3D shape allows for exploration of protein pockets that are inaccessible to flatter molecules.

Prominent examples include Eglumegad (LY354740) , an mGluR2/3 agonist for anxiety[1], and Lenacapavir (GS-6207) , a first-in-class HIV capsid inhibitor.[1][8] The nitrogen-containing variant, 3-azabicyclo[3.1.0]hexane, is also a privileged scaffold found in DPP-IV inhibitors and dopamine receptor modulators.[13][14][15]

Oxabicyclo[3.1.0]hexane: A Tool for Property Modulation and Diversification

While not as extensively documented in approved drugs as its carbocyclic cousin, the oxabicyclo[3.1.0]hexane scaffold embodies a key strategy in modern drug discovery: the use of saturated heterocycles to replace aromatic rings and fine-tune physicochemical properties.[6][7][16] Its utility lies in:

  • Improving ADME Properties: As discussed, incorporating the oxygen atom can increase solubility and permeability while reducing lipophilicity, directly addressing common liabilities in drug candidates.[7][17]

  • Synthetic Versatility: The epoxide functionality serves as a versatile handle for late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

  • Scaffold Hopping: It provides a rigid, polar 3D core that can be decorated with various substituents to mimic the pharmacophore of a different chemical series.

G cluster_0 Choose Bicyclo[3.1.0]hexane If: cluster_1 Choose Oxabicyclo[3.1.0]hexane If: goal Desired Molecular Properties b1 Need Cyclohexane isostere goal->b1 b2 High Rigidity is Key goal->b2 b3 Metabolic Stability is a concern goal->b3 o1 Need to Increase Solubility goal->o1 o2 Need to Reduce LogP goal->o2 o3 Need a Versatile Synthetic Handle (Epoxide Opening) goal->o3

Caption: Scaffold selection logic in drug design.

Experimental Protocols

The following protocols describe representative syntheses for each scaffold type. As a Senior Application Scientist, I stress that all reactions should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of a Bicyclo[3.1.0]hexane Derivative via Intramolecular Cyclopropanation

This protocol is a generalized procedure based on the rhodium-catalyzed cyclopropanation of an allylic diazoacetate.

Objective: To form a bicyclo[3.1.0]hexane ring system.

Materials:

  • Allylic diazoacetate precursor (1.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5-2 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Rh₂(OAc)₄.

  • Solvent Addition: Add anhydrous DCM to dissolve the catalyst.

  • Initiation: Heat the solution to reflux (approx. 40 °C).

  • Substrate Addition: Dissolve the allylic diazoacetate precursor in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the refluxing catalyst solution over a period of 2-4 hours. Causality Note: Slow addition is critical to maintain a low concentration of the reactive diazo species, preventing dimerization and other side reactions.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete after the addition is finished.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure bicyclo[3.1.0]hexane product.

Protocol 2: Synthesis of 6-Oxabicyclo[3.1.0]hexane (Cyclopentene Oxide)

This protocol describes the straightforward epoxidation of cyclopentene.

Objective: To synthesize the parent 6-oxabicyclo[3.1.0]hexane scaffold.

Materials:

  • Cyclopentene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene in DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C. Causality Note: The reaction is exothermic; slow addition prevents overheating which can lead to side reactions and decomposition of the peroxy acid.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the cyclopentene is consumed.

  • Quenching: Cool the mixture back to 0 °C. Quench the excess peroxy acid by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (product is volatile) to afford 6-oxabicyclo[3.1.0]hexane.

Conclusion and Future Outlook

The bicyclo[3.1.0]hexane and oxabicyclo[3.1.0]hexane scaffolds, while structurally similar, offer distinct advantages for chemists.

  • Bicyclo[3.1.0]hexane is the scaffold of choice when the goal is to create a rigid, metabolically robust analogue of a cyclohexane-containing molecule. Its proven track record in approved drugs and clinical candidates solidifies its status as a privileged, low-risk scaffold for bioisosteric replacement and conformational constraint.

  • Oxabicyclo[3.1.0]hexane represents a more modern approach focused on fine-tuning physicochemical properties. It is the ideal choice when seeking to increase polarity, enhance solubility, or introduce a versatile chemical handle for rapid library synthesis and diversification.

The decision of which scaffold to employ is not a matter of superiority, but of strategic alignment with the project's goals. As synthetic methodologies continue to evolve, we can expect to see even more sophisticated applications of both these powerful three-dimensional building blocks in the design of next-generation therapeutics and functional molecules.

References

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Retrieved from [Link]

  • MDPI. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]

  • PubMed. (2008, July 15). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Retrieved from [Link]

  • ChemRxiv. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(3.1.0)hexane. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. Retrieved from [Link]

  • ACS Publications. (2022, December 9). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. Retrieved from [Link]

  • Nature. (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Retrieved from [Link]

  • ResearchGate. (2025, May 22). (PDF) 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27.... Retrieved from [Link]

  • Academia.edu. (n.d.). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Retrieved from [Link]

  • ACS Publications. (2008, January 30). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.

Sources

Safety Operating Guide

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP & READ: Before handling trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid (CAS: 1110650-68-4), operators must recognize its dual-hazard profile. It combines the corrosivity of a carboxylic acid with the ring strain of a bicyclic ether/cyclopropane system .

While not as reactive as an epoxide, the fused cyclopropane ring possesses significant strain energy (~27 kcal/mol). Improper mixing with strong Lewis acids or uncontrolled heating can trigger ring-opening polymerization or decomposition.

Immediate Disposal Classification:

  • Primary Class: Hazardous Chemical Waste (Organic Acid).

  • RCRA Status: Non-listed (P/U), but characteristic for Corrosivity (D002) if in aqueous solution pH < 2.

  • Destruction Method: High-temperature incineration equipped with scrubbers.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its molecular architecture. This compound is a tetrahydrofuran (THF) derivative fused to a cyclopropane ring .

PropertySpecificationOperational Implication
Chemical Name This compoundUse exact name for waste labeling.
CAS Number 1110650-68-4Primary identifier for EHS software.
Molecular Weight ~142.15 g/mol Likely a solid at room temperature.
Functional Groups Carboxylic Acid (-COOH), Ether (-O-), CyclopropaneAcidic: Incompatible with bases/cyanides.Strained: Avoid strong Lewis acids.
Physical State Solid (White/Off-white)Dust inhalation hazard during weighing/transfer.
Acidity (pKa) ~4.5 - 4.8 (Estimated)Similar to acetic acid; causes skin/eye burns.
Structural Reactivity Visualization

The following diagram illustrates the structural tension points that dictate our disposal strategy.

ChemicalStructure Core 3-Oxabicyclo[3.1.0] Core (Fused THF + Cyclopropane) Strain Ring Strain Hazard (~27 kcal/mol) Core->Strain Source of Instability Acid Carboxylic Acid Tail (-CH2COOH) Core->Acid Functionalization Disposal Incineration (Ultimate Fate) Strain->Disposal Requires Thermal Destruction Acid->Disposal Requires Neutralization or Scrubbing

Figure 1: Structural hazard analysis showing the relationship between the bicyclic core, functional groups, and disposal requirements.

Waste Characterization & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent accidental evolution of heat or toxic gas.

The Golden Rule: Never mix this compound with Strong Bases (exothermic neutralization) or Strong Oxidizers (fire hazard).

Disposal Decision Matrix

DisposalFlow Start Waste Generation: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Solution (Mother Liquor) State->Liquid Dissolved BinA Solid Waste Bin (Label: Organic Acid, Solid) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHal Aqueous Aqueous (pH < 7) SolventCheck->Aqueous BinB Carboy: Halogenated Waste (Label: Acidic, Flammable) Halogenated->BinB BinC Carboy: Non-Halogenated Waste (Label: Acidic, Flammable) NonHal->BinC BinD Carboy: Aqueous Acid Waste (DO NOT MIX with Cyanides/Sulfides) Aqueous->BinD

Figure 2: Waste segregation logic flow to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents, reaction solids, or contaminated weighing papers.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Respiratory protection (N95 or P100) is required if handling open powder outside a fume hood.

  • Container Selection: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Transfer:

    • Place the waste container inside a fume hood.[1]

    • Transfer the solid carefully to avoid dust generation.

    • Wipe the exterior of the source container with a damp tissue; dispose of the tissue in the same waste jar.

  • Labeling:

    • Constituents: "this compound, 95%+"

    • Hazards: Check "Corrosive" and "Irritant".[1][2]

  • Storage: Store in the Solid Organic Acid satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for filtrates or HPLC effluents.

  • pH Check: Verify the pH of the solution. If highly acidic (pH < 2), ensure the waste carboy is compatible (HDPE or glass, not metal).

  • Compatibility Check: Ensure the receiving carboy does not contain bases (e.g., Sodium Hydroxide waste) or reactive metals.

  • Pouring: Use a funnel to prevent splashing.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 5%").

    • List the solute: "Trace this compound <5%".

    • Hazards: Flammable (if organic solvent), Corrosive.

Protocol C: Spill Response (Emergency)

For spills > 1 gram or > 100 mL.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[1]

  • Protect: Don PPE including a half-mask respirator with organic vapor/acid gas cartridges if dust/fumes are present.

  • Neutralize:

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Note: Bubbling (CO2 release) indicates neutralization is working. Wait for bubbling to cease.

  • Collect:

    • Scoop the resulting sludge into a waste container.

    • Label as "Spill Debris: Neutralized Organic Acid".

  • Clean: Wash the surface with soap and water.

Regulatory Compliance (US & EU)

Compliance is not optional.[1][2][3][4] This section ensures your documentation meets audit standards.

  • US EPA (RCRA):

    • This compound is not specifically P-listed or U-listed.

    • Waste Code: If the waste exhibits a pH < 2, apply code D002 (Corrosivity). If dissolved in flammable solvents, apply D001 (Ignitability).

  • EU CLP/REACH:

    • Classify as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .

    • Dispose of via a licensed hazardous waste contractor (EWC Code: 16 05 08* - discarded organic chemicals consisting of or containing hazardous substances).

References

  • BLD Pharm. (n.d.). SDS for this compound (CAS 1110650-68-4). Retrieved from

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 12204422: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.[5] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Personal protective equipment for handling trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is a bicyclic carboxylic acid intermediate frequently employed in the synthesis of bioactive scaffolds.[1] While often categorized generically as an "irritant," its specific structural motif—a strained cyclopropane ring fused to a tetrahydrofuran ether, coupled with an acidic moiety—demands a safety protocol that goes beyond standard laboratory practice.

The primary risks are not just immediate irritation, but the potential for severe ocular damage due to the acidic nature of the solid upon contact with mucosal membranes, and respiratory sensitization from dust inhalation.

This guide provides a self-validating safety workflow. Do not deviate from these protocols without a documented risk assessment.

Hazard Analysis & Mechanistic Risk

To select the correct PPE, we must understand the mechanism of injury.

FeatureHazard MechanismCritical Consequence
Carboxylic Acid Moiety Proton donation (

) upon contact with moisture (sweat, tears).
Chemical Burns: Solid dust creates high-concentration acidic pockets on the cornea or sweaty skin.
Bicyclic Ether Core Lipophilicity facilitates transport across dermal barriers.Systemic Absorption: The ether oxygen increases solubility in lipids, potentially dragging the acidic headgroup through the stratum corneum.
Physical State (Solid) Electrostatic dust generation during weighing/transfer.Inhalation: Fine particulates can bypass upper respiratory cilia and lodge in the bronchial tree (STOT SE 3).

GHS Classification (Consolidated):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation (Category 2A).[3]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on barrier breakthrough dynamics and exposure probability .

PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant_Solid Quantity? Solid->Quant_Solid Solvent Solvent Type? Solution->Solvent Small_Solid < 100 mg Quant_Solid->Small_Solid Large_Solid > 100 mg Quant_Solid->Large_Solid Level1 LEVEL 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Small_Solid->Level1 Low Dust Risk Level2 LEVEL 2 PPE: Double Nitrile Splash Goggles Fume Hood REQUIRED Large_Solid->Level2 High Dust Risk Polar Polar (MeOH/Water) Solvent->Polar NonPolar Non-Polar (DCM/THF) Solvent->NonPolar Permeation Risk Polar->Level2 Level3 LEVEL 3 PPE: Silver Shield/Laminate Gloves Splash Goggles Face Shield NonPolar->Level3 Permeation Risk

Figure 1: PPE Selection logic based on physical state and solvent carrier. Note that halogenated solvents (DCM) often require laminate gloves (Level 3) regardless of the solute.

Detailed PPE Specifications
Body AreaStandard Protocol (<100mg Solid)Enhanced Protocol (>100mg or Solution)Scientific Rationale
Eyes Safety Glasses (ANSI Z87.[5]1) with side shields.[3]Chemical Splash Goggles (Indirect Vent).Prevention of Acid Hydrolysis: Dust particles can bypass glasses. Goggles seal the orbital area, preventing dust from dissolving in tear film.
Hands Nitrile Gloves (Min thickness: 0.11 mm).Double Gloving: Inner Nitrile (0.11mm) + Outer Nitrile (0.14mm) OR Laminate (if in DCM).Permeation Lag: Carboxylic acids degrade nitrile slowly, but the bicyclic ether structure may accelerate permeation in organic solvents.
Respiratory Fume Hood (Sash at 18").Fume Hood + N95/P100 (if hood airflow < 100 fpm).Particulate Exclusion: The primary vector is inhalation of dust. Engineering controls (hood) are superior to respirators.
Body Cotton Lab Coat (High button).Chemical Resistant Apron (Tyvek/PVC).Acid Resistance: Cotton buffers small acid splashes; synthetic aprons prevent saturation during larger liquid handling.

Operational Protocols

Weighing & Transfer (The "Static" Risk)

Context: Small bicyclic molecules are often static-prone crystalline solids.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weigh paper. Why? Static discharge scatters acidic dust onto gloves and cuffs.

  • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer to a tared vial.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol) to solubilize and remove invisible dust residues.

Reaction Setup
  • Solvent Choice: When dissolving this compound, add the solid to the solvent, not vice versa, to minimize dust ejection.

  • Inert Atmosphere: While the acid is stable, the bicyclic ring can be sensitive to radical initiators. Flush reaction vessels with Nitrogen or Argon.

Waste Disposal

Do not mix with strong oxidizers.

  • Solid Waste: Segregate into "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste: Dispose in "Organic Acid" or "General Organic" streams depending on solvent.

  • Validation: Measure pH of aqueous waste streams before disposal; neutralize with Sodium Bicarbonate (

    
    ) if necessary to meet facility pH discharge limits (usually pH 5-9).
    

Emergency Response: The "15-Minute Rule"

In the event of exposure, the speed of dilution is the only factor that mitigates corneal scarring.

Emergency_Response Accident Exposure Event Type Type of Contact? Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye IMMEDIATE: Flush 15 mins Force Eyelids Open Do NOT Neutralize Eye->Action_Eye Action_Skin Remove Contaminated Clothing Flush 15 mins (Soap/Water) Skin->Action_Skin Action_Inhale Move to Fresh Air Seek Medical if Coughing Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Emergency response workflow. Note: Never attempt to neutralize acids in the eye with bases; thermal injury from the exotherm will worsen the damage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55299501, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Skin/Eye Irritation). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.